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2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine Documentation Hub

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  • Product: 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine
  • CAS: 78291-99-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Basic Properties of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core basic properties of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, a heterocyclic amine o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document focuses on the methodologies for determining its basicity and provides contextual data from related compounds. The imidazo[2,1-b]benzothiazole scaffold is a component of various biologically active molecules, making an understanding of its physicochemical properties, such as basicity, crucial for drug design and development.[1][2][3][4][5][6]

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C9H9N3S[7][8]
Molecular Weight 191.25 g/mol [7][8]
CAS Number 78291-99-3[7][8]
Predicted pKa Estimation requires experimental determination or computational modeling. The basicity will be a composite of the imidazole and aniline-like nitrogens.N/A
Solubility Likely to be sparingly soluble in water, with solubility dependent on pH.[9]N/A

Experimental Protocols for pKa Determination

The determination of the acid dissociation constant (pKa) is fundamental to characterizing the basic properties of a compound. Several robust methods are available for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for determining pKa values within a pH range of 2 to 11.[10][11]

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% protonated.[9]

  • Methodology:

    • Sample Preparation: A precise amount of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

UV-Visible Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis spectrum upon protonation.

  • Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the pH-dependent changes in the absorbance spectrum.

  • Methodology:

    • Buffer Preparation: A series of buffers with known pH values are prepared.

    • Sample Preparation: A stock solution of the compound is prepared and diluted in each buffer to a constant final concentration.

    • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

    • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have different absorbances is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which is the pH at the inflection point.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, especially for complex molecules.[12]

  • Principle: The chemical shifts of certain nuclei (e.g., ¹H or ¹³C) in a molecule are often sensitive to the protonation state of nearby functional groups. By monitoring the change in chemical shift as a function of pH, the pKa can be determined.[12]

  • Methodology:

    • Sample Preparation: Solutions of the compound are prepared in a series of deuterated buffers (e.g., D₂O with varying pD).

    • NMR Spectra Acquisition: ¹H or ¹³C NMR spectra are acquired for each solution.

    • Data Analysis: The chemical shift of a sensitive proton or carbon is plotted against the pD. The pKa is then calculated from the inflection point of the resulting sigmoidal plot.[12]

Fluorescence Spectrophotometry

For compounds that are fluorescent, this method can be highly sensitive and suitable for sparingly soluble substances.[13]

  • Principle: The fluorescence intensity or emission wavelength of a compound can change with its protonation state. The pKa is determined by monitoring these changes as a function of pH.[13]

  • Methodology:

    • pH-Controlled Solutions: A series of solutions of the compound are prepared in buffers of varying pH.

    • Fluorescence Measurements: The fluorescence spectrum of each solution is recorded at a fixed excitation wavelength.

    • Data Analysis: The fluorescence intensity at a specific wavelength is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[9]

Experimental Workflow and Data Analysis

The following diagram illustrates a generalized workflow for the determination of the pKa of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement Technique cluster_analysis Data Analysis Compound 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine Solvent Aqueous Buffer System Compound->Solvent Solution Test Solutions at Varying pH Solvent->Solution Potentiometry Potentiometric Titration Solution->Potentiometry Spectrophotometry UV-Vis or Fluorescence Spectrophotometry Solution->Spectrophotometry NMR NMR Spectroscopy Solution->NMR Curve Generate Sigmoidal Curve (e.g., pH vs. Absorbance) Potentiometry->Curve Spectrophotometry->Curve NMR->Curve Inflection Determine Inflection Point Curve->Inflection pKa Calculate pKa Inflection->pKa

Generalized workflow for pKa determination.

Signaling Pathways and Biological Context

While specific signaling pathway interactions for 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine are not detailed in the available literature, derivatives of the imidazo[2,1-b]benzothiazole scaffold have been investigated for a range of biological activities. These include potential roles as allosteric inhibitors of the glucocorticoid receptor and as agents with antimicrobial and anticancer properties.[2][4] The basicity of the molecule, which is a key determinant of its charge state at physiological pH, will significantly influence its ability to interact with biological targets such as enzymes and receptors.

The following logical diagram illustrates the relationship between the basic properties of a compound and its potential pharmacological activity.

logical_relationship cluster_physchem Physicochemical Properties cluster_pharma Pharmacological Profile pKa pKa (Basicity) Absorption Absorption pKa->Absorption Distribution Distribution pKa->Distribution Metabolism Metabolism pKa->Metabolism Excretion Excretion pKa->Excretion Target Target Binding pKa->Target Activity Biological Activity Absorption->Activity Distribution->Activity Metabolism->Activity Excretion->Activity Target->Activity

Influence of basicity on pharmacological properties.

References

Exploratory

Discovery and history of imidazo[2,1-b]benzothiazole compounds

Investigating Imidazoles I'm starting a comprehensive exploration of imidazo[2,1-b]benzothiazole compounds, focusing initially on their discovery and historical synthesis. I will prioritize understanding the key mileston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Imidazoles

I'm starting a comprehensive exploration of imidazo[2,1-b]benzothiazole compounds, focusing initially on their discovery and historical synthesis. I will prioritize understanding the key milestones in their development, ensuring I capture the original research and initial synthesis processes.

Analyzing Data and Pathways

Focusing Synthesis Methods

I've made headway in understanding the synthetic pathways for imidazo[2,1-b]benzothiazole compounds. Delving into the literature, I've got a grasp on the creation of key precursors, 2-aminobenzothiazole and α-haloketones. It appears the primary synthetic route is coming into focus.

Discovering Historical Context

I'm now diving into the history of imidazo[2,1-b]benzothiazole compounds, specifically seeking a detailed timeline of their discovery and key milestones. While the initial search clarified precursor synthesis, the "in-depth guide" demands a historical perspective. I need papers reviewing early discoveries. I also have general biological activity information, but lack the specific, structured quantitative data, like IC50 values and yields, suitable for the guide's tables. Finally, I'm pursuing those detailed experimental protocols needed.

Analyzing Synthetic Routes

I've strengthened my grasp on the initial synthetic route, the condensation of 2-aminobenzothiazole and α-haloketones to form the imidazo[2,1-b]benzothiazole core. I've also found preliminary information on biological activities, from anticancer to immunosuppressive properties. To ensure the guide is comprehensive, I still need a precise historical timeline of discoveries, as well as concrete quantitative data for structured presentation. I also need to track down explicit experimental methodologies and more information on underlying signaling pathways.

Foundational

Technical Guide: 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine (CAS 78291-99-3)

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical compound with CAS number 78291-99-3, identified as 2,3-Dihydroimidazo[2,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 78291-99-3, identified as 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine. This molecule belongs to the imidazo[2,1-b]benzothiazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. This document consolidates available data on its chemical structure, properties, and potential therapeutic applications, alongside generalized experimental protocols relevant to its synthesis and biological evaluation.

Chemical Structure and Properties

The foundational characteristics of 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine are summarized below.

Chemical Structure:

G cluster_0 Synthesis of 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine A 6-Nitro-2-aminobenzothiazole C Cyclization A->C Reactant 1 B 1,2-Dibromoethane B->C Reactant 2 D 6-Nitro-2,3-dihydroimidazo[2,1-b]benzothiazole C->D Intermediate E Reduction D->E Reduction of Nitro Group F 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine E->F Final Product G cluster_0 Potential p53 Inhibition A Cellular Stress (e.g., Chemotherapy) B p53 Activation A->B D Transcription of pro-apoptotic genes B->D C CAS 78291-99-3 (Potential Inhibitor) C->B Inhibits E Apoptosis D->E G cluster_0 Potential GR Allosteric Modulation A Glucocorticoid (e.g., Dexamethasone) B Glucocorticoid Receptor (GR) A->B D GR-Ligand Complex B->D C CAS 78291-99-3 (Potential Allosteric Modulator) C->B Binds to allosteric site E Transcriptional Regulation (Anti-inflammatory genes) D->E

Exploratory

The Diverse Mechanisms of Action of Imidazo[2,1-b]benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The fused heterocyclic scaffold of imidazo[2,1-b]benzothiazole has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable brea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of imidazo[2,1-b]benzothiazole has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have been investigated for their potential as therapeutic agents across a spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of imidazo[2,1-b]benzothiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[2,1-b]benzothiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes and disruption of essential cellular processes.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which are crucial regulators of cell growth, proliferation, and survival.

A novel series of benzo[1][2]imidazo[2,1-b]thiazole derivatives have been designed and evaluated as potential EGFR inhibitors[3]. These compounds have shown significant antitumor activity, particularly against cancer cell lines with high EGFR expression[4].

Quantitative Data: EGFR Inhibition

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
D04 (2-(benzo[1][2]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide)HeLaNot specified, but showed significant activity[4]
D08 (2-(benzo[1][2]imidazo[2,1-b]thiazol-3-yl)-N-(naphthalen-1-yl)acetamide)HeLaNot specified, but showed significant activity[4]

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines the general steps to determine the direct inhibitory effect of a compound on EGFR kinase activity.

  • Reaction Setup: In a reaction plate, add the test compound (dissolved in DMSO) to a solution containing recombinant human EGFR kinase domain in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[1].

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and radiolabeled ATP (e.g., ³³P-ATP) to a final concentration of 10 µM[1].

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10-60 minutes).

  • Termination: Stop the reaction by adding a solution like 0.5% phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter. After washing, the amount of incorporated radioactivity is quantified using a scintillation counter to determine the extent of EGFR kinase inhibition.

The derivative Triflorcas has been shown to target oncogenic Met RTK signaling.[5] This compound impairs both in vitro and in vivo tumorigenesis of cancer cells that have Met mutations.[5] Mechanistically, Triflorcas not only targets Met but also disrupts the phosphorylation levels within the PI3K-Akt pathway, which is a critical downstream effector of Met.[5] This dual action leads to altered cell cycle progression and ultimately, mitotic failure in cancer cells.[5]

Signaling Pathway: Met RTK Inhibition by Triflorcas

Met_RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Met Met RTK PI3K PI3K Met->PI3K Activates Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Progression Akt->CellCycle Mitosis Mitosis CellCycle->Mitosis Triflorcas Triflorcas Triflorcas->Met Inhibits Triflorcas->Akt Inhibits Phosphorylation

Caption: Inhibition of Met RTK and the PI3K/Akt pathway by Triflorcas.

Microtubule-Targeting Agents

Certain imidazo[2,1-b]thiazole-benzimidazole conjugates act as microtubule-targeting agents, a well-established strategy in cancer chemotherapy. These compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Quantitative Data: Microtubule-Targeting Activity

Compound IDTarget Cancer Cell LineIC50 (µM) for CytotoxicityIC50 (µM) for Tubulin Polymerization InhibitionReference
6dA549 (lung)1.081.68[6]
5dMDA MB-231 (breast)1.3Not specified[7]
5uMDA MB-231 (breast)1.2Not specified[7]
5fMCF-7 (breast)0.60Not specified[8]
5kMCF-7 (breast)0.78Not specified[8]

Experimental Protocol: Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, and a fluorescence reporter (e.g., DAPI) in a suitable polymerization buffer.

  • Procedure:

    • Incubate the tubulin solution with the test compound or vehicle control on ice.

    • Initiate polymerization by raising the temperature to 37°C in the presence of GTP.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence increases as the reporter intercalates into the growing microtubules.

    • Inhibitors of tubulin polymerization will show a reduced rate and extent of fluorescence increase compared to the control.

Experimental Workflow: Investigating Microtubule-Targeting Agents

Microtubule_Targeting_Workflow Start Synthesized Imidazo[2,1-b]benzothiazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines Start->Cytotoxicity TubulinAssay In Vitro Tubulin Polymerization Assay Cytotoxicity->TubulinAssay Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V-FITC) CellCycle->Apoptosis Docking Molecular Docking Studies (e.g., Colchicine Binding Site) Apoptosis->Docking End Identification of Potent Microtubule-Targeting Agent Docking->End

Caption: Workflow for the evaluation of microtubule-targeting properties.

p53 Inhibition

Derivatives of the tetrahydrobenzothiazole series, structurally related to pifithrin-β, have been identified as inhibitors of the transcriptional activity of the tumor suppressor protein p53.[7] While p53 plays a crucial role in preventing cancer formation, its activation in response to chemotherapy can sometimes have protective effects on cancer cells.[7] Therefore, inhibiting p53 in specific contexts could enhance the efficacy of certain chemotherapeutic agents like paclitaxel by promoting apoptosis.[7]

Signaling Pathway: p53 Inhibition in Chemotherapy

p53_Inhibition Chemo Chemotherapy (e.g., Paclitaxel) p53 p53 Chemo->p53 Activates Apoptosis Apoptosis Chemo->Apoptosis p53->Apoptosis CellSurvival Cell Survival p53->CellSurvival Inhibitor Imidazo[2,1-b]benzothiazole Derivative Inhibitor->p53 Inhibits

Caption: Modulation of chemotherapy-induced apoptosis by p53 inhibitors.

Estrogen Receptor (ER) Inhibition

Diaryl benzo[d]imidazo[2,1-b]thiazole derivatives have been designed as selective estrogen receptor modulators (SERMs).[9] These compounds have demonstrated cytotoxic effects on breast cancer cell lines, such as MCF-7, and docking studies suggest that their mechanism of action involves the inhibition of estrogen receptors.[9]

Quantitative Data: Cytotoxicity in MCF-7 Breast Cancer Cells

Compound IDConcentration (µM)% Inhibition of Cell GrowthReference
6i1081[10]
6j1077[10]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[2,1-b]benzothiazole derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory and Immunosuppressive Activities

Allosteric Inhibition of the Glucocorticoid Receptor (GCR)

A class of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]benzoimidazole derivatives have been identified as allosteric inhibitors of the glucocorticoid receptor (GCR).[11] These compounds can modulate GCR transactivation and also exhibit anti-inflammatory transrepression effects.[11] This dual activity suggests their potential as anti-inflammatory agents with a possibly improved side-effect profile compared to traditional glucocorticoids.[11]

Signaling Pathway: Allosteric GCR Inhibition

GCR_Inhibition cluster_ligand cluster_effects Glucocorticoid Glucocorticoid GCR Glucocorticoid Receptor (GCR) Glucocorticoid->GCR Binds Inhibitor Imidazo[2,1-b]benzothiazole Derivative Inhibitor->GCR Binds Allosterically Transactivation Transactivation (Metabolic Side Effects) Inhibitor->Transactivation Inhibits GCR->Transactivation Transrepression Transrepression (Anti-inflammatory Effects) GCR->Transrepression

Caption: Allosteric inhibition of GCR leading to selective modulation of its activity.

Immunosuppressive Activity

Certain 2-phenylimidazo[2,1-b]benzothiazole derivatives have demonstrated significant suppressive activity on delayed-type hypersensitivity (DTH) in mice without affecting humoral immunity.[12][13] This selective immunosuppressive effect suggests their potential in treating T-cell-mediated autoimmune diseases.

Experimental Protocol: Delayed-Type Hypersensitivity (DTH) Assay

This in vivo assay measures cell-mediated immunity.[14]

  • Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in an adjuvant (e.g., Complete Freund's Adjuvant).

  • Treatment: Administer the test imidazo[2,1-b]benzothiazole derivative orally or via injection for a specified period.

  • Challenge: After the sensitization period, challenge the mice by injecting the same antigen into a hind footpad. The contralateral footpad is injected with saline as a control.

  • Measurement: Measure the increase in footpad thickness at various time points (e.g., 24 and 48 hours) after the challenge. A reduction in swelling in the treated group compared to the vehicle control group indicates immunosuppressive activity.

Antimicrobial Activity

Antimycobacterial Activity

Derivatives of imidazo[2,1-b]benzothiazole have shown promising activity against Mycobacterium tuberculosis.[2] Molecular docking studies suggest that these compounds may act by inhibiting pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in mycobacteria.[2]

Quantitative Data: Antimycobacterial Activity

Compound IDTargetIC50 (µM)IC90 (µM)Reference
IT10M. tuberculosis H37Ra2.327.05[2][12]
IT06M. tuberculosis H37Ra2.0315.22[2][12]
5bcMTB Pantothenate Synthetase0.53Not applicable[15]

Experimental Protocol: Pantothenate Synthetase Inhibition Assay

This assay measures the enzymatic activity of pantothenate synthetase.

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrates (pantoate and β-alanine), ATP, and the test inhibitor in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined time.

  • Detection of Product: The product of the reaction, pantothenate, can be quantified using various methods, such as high-performance liquid chromatography (HPLC) or coupled enzyme assays that lead to a colorimetric or fluorometric readout.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in the control reaction without the inhibitor.

Other Mechanisms of Action

15-Lipoxygenase (15-LOX) Inhibition

A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways.[9]

Quantitative Data: 15-Lipoxygenase Inhibition

Compound ClassMost Active CompoundPotencyReference
3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives5i (bearing a 2,4,4-trimethylpentan-2-yl group)Two times more potent than quercetin[9]

This in-depth guide highlights the diverse and promising therapeutic potential of imidazo[2,1-b]benzothiazole derivatives. The multiple mechanisms of action, ranging from anticancer and anti-inflammatory to antimicrobial activities, underscore the importance of this scaffold in modern drug discovery and development. Further research into the structure-activity relationships and optimization of these derivatives is warranted to translate their pharmacological potential into novel clinical therapies.

References

Foundational

Potential Biological Activities of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is limited in publicly available literature. This guide provides an in-depth overview of the potential bi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is limited in publicly available literature. This guide provides an in-depth overview of the potential biological activities of this compound based on the reported activities of structurally related imidazo[2,1-b]benzothiazole and benzothiazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic aromatic structure serves as a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, a saturated analog, is of particular interest for its potential to modulate various biological pathways. This technical guide summarizes the known biological activities of closely related compounds, providing insights into the potential therapeutic applications of the title compound.

Potential Biological Activities

Based on the activities of its structural analogs, 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is predicted to possess several key biological activities.

Anticancer Activity

Derivatives of the imidazo[2,1-b]benzothiazole and benzothiazole core have demonstrated significant potential as anticancer agents, acting through various mechanisms.

2.1.1. Kinase Inhibition:

Several studies have highlighted the role of imidazo[2,1-b]benzothiazole derivatives as potent kinase inhibitors. Notably, 2-phenylimidazo[2,1-b]benzothiazole derivatives have been identified as inhibitors of the Met receptor tyrosine kinase (RTK), a key player in cancer cell proliferation and survival.[1] Furthermore, a series of 2,3-dihydroimidazo[2,1-b]thiazoles have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R), both of which are crucial targets in cancer therapy.[3] The inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K-Akt pathway, leading to cell cycle arrest and apoptosis.[1]

2.1.2. Cytotoxicity:

Various benzothiazole derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.[4][5][6] For instance, certain 2-substituted benzothiazole compounds have shown significant inhibitory effects on the proliferation of hepatocellular carcinoma (HepG2) cells.[5]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The imidazo[2,1-b]thiazole scaffold has shown promise in this area.

2.2.1. Antibacterial Activity:

A new class of antimicrobial agents based on the 5,6-dihydroimidazo[2,1-b]thiazole scaffold has been identified. These compounds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The proposed mechanism of action for these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[7][8]

2.2.2. Antitubercular Activity:

Derivatives of benzo-[d]-imidazo-[2,1-b]-thiazole have been designed and synthesized as potential anti-mycobacterial agents.[2] Some of these compounds have displayed significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2]

Quantitative Data

The following tables summarize the quantitative biological activity data for representative derivatives of the imidazo[2,1-b]benzothiazole and related scaffolds. It is important to note that these are not data for 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine itself, but for structurally related compounds.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole and Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
2,3-dihydroimidazo[2,1-b]thiazole derivative (18a)-IC50 (IGF1R)52 nM[3]
2,3-dihydroimidazo[2,1-b]thiazole derivative (18a)-IC50 (EGFR)35.5 nM[3]
2-hydroxybenzylidene containing semicarbazide (10)MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SHIC500.24 - 0.92 µM[4]
2-substituted benzothiazole (Compound A)HepG2IC50 (24h)56.98 µM[5]
2-substituted benzothiazole (Compound B)HepG2IC50 (24h)59.17 µM[5]
Thiourea containing benzothiazole derivative (3)U-937IC5016.23 ± 0.81 µM[6]

Table 2: Antimicrobial Activity of Dihydroimidazo[2,1-b]thiazole and Benzothiazole Derivatives

Compound/Derivative ClassMicroorganismActivity MetricValueReference
5,6-dihydroimidazo[2,1-b]thiazole derivativeMRSAMIC903.7 µg/mL[8]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)Mycobacterium tuberculosis H37RaIC502.32 µM[2]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)Mycobacterium tuberculosis H37RaIC907.05 µM[2]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)Mycobacterium tuberculosis H37RaIC502.03 µM[2]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)Mycobacterium tuberculosis H37RaIC9015.22 µM[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of imidazo[2,1-b]benzothiazole derivatives are crucial for reproducibility and further development.

General Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

A common synthetic route to imidazo[2,1-b]benzothiazoles involves the reaction of a 2-aminobenzothiazole with an α-haloketone. The following is a generalized procedure:

  • Step 1: Synthesis of 2-Aminobenzothiazole. Substituted anilines can be reacted with potassium thiocyanate in the presence of bromine to yield the corresponding 2-aminobenzothiazole.

  • Step 2: Cyclization. The synthesized 2-aminobenzothiazole is then reacted with an appropriate α-haloketone (e.g., 2-bromoacetophenone derivative) in a suitable solvent such as ethanol or DMF, often in the presence of a base. The reaction mixture is typically heated under reflux for several hours.

  • Step 3: Purification. After completion of the reaction, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for rational drug design.

Inhibition of EGFR/IGF1R Signaling Pathway

As dual inhibitors, 2,3-dihydroimidazo[2,1-b]thiazole derivatives can simultaneously block the signaling cascades initiated by both EGFR and IGF1R. This dual inhibition can lead to a more potent and durable anticancer effect by overcoming resistance mechanisms that may arise from the activation of alternative signaling pathways.

EGFR_IGF1R_Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_IGF1 IGF-1 IGF1R IGF1R Ligand_IGF1->IGF1R PI3K PI3K EGFR->PI3K IGF1R->PI3K Compound 2,3-dihydroimidazo [2,1-b]thiazole Derivative Compound->EGFR Inhibits Compound->IGF1R Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

EGFR/IGF1R Signaling Inhibition
Inhibition of Bacterial DNA Gyrase

The antimicrobial activity of 5,6-dihydroimidazo[2,1-b]thiazoles is proposed to be mediated through the inhibition of DNA gyrase, a type II topoisomerase. This enzyme is essential for maintaining the supercoiling of bacterial DNA, and its inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

DNA_Gyrase_Inhibition cluster_process DNA Supercoiling Process Compound 5,6-dihydroimidazo [2,1-b]thiazole Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Supercoiled_DNA->DNA_Replication DNA_Replication->Cell_Death Disruption leads to

DNA Gyrase Inhibition Mechanism

Conclusion and Future Directions

The available scientific literature strongly suggests that the 2,3-dihydroimidazo[2,1-b]benzothiazole core structure is a promising scaffold for the development of novel therapeutic agents. Based on the activities of its close analogs, 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine holds potential as an anticancer and antimicrobial agent. Future research should focus on the synthesis and direct biological evaluation of this specific compound to confirm these predicted activities. Further structure-activity relationship (SAR) studies could lead to the identification of more potent and selective derivatives. Elucidation of the precise molecular targets and signaling pathways modulated by this compound will be crucial for its advancement as a potential drug candidate.

References

Exploratory

Spectroscopic and Synthetic Profile of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Predicted Spectroscopic Data Based on the analysis of structurally similar compounds, the following tables summarize the anticipated spectrosco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following tables summarize the anticipated spectroscopic data for 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine. These values are estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.5 - 4.0Triplet2HCH₂ (Position 3)
~ 4.0 - 4.5Triplet2HCH₂ (Position 2)
~ 5.0 - 6.0Singlet (broad)2HNH₂ (Position 6)
~ 6.5 - 7.5Multiplet3HAromatic Protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 45 - 50CH₂ (Position 3)
~ 50 - 55CH₂ (Position 2)
~ 105 - 145Aromatic Carbons
~ 140 - 150C=N (Imidazo)
~ 150 - 160C-S (Thiazole)
~ 160 - 170C-NH₂

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H Stretch (Amine)
3100 - 3000C-H Stretch (Aromatic)
2950 - 2850C-H Stretch (Aliphatic)
1650 - 1600C=N Stretch (Imine)
1600 - 1450C=C Stretch (Aromatic)
1350 - 1250C-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
191.05[M]⁺ (Molecular Ion)
VariesFragmentation pattern consistent with the loss of amine, ethylene, and other small fragments.

Experimental Protocols

The synthesis and spectroscopic analysis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine would typically follow a well-established chemical workflow.

Synthesis:

A common route to synthesize the imidazo[2,1-b]benzothiazole core involves the reaction of a 2-aminobenzothiazole derivative with a suitable cyclizing agent. For the target molecule, a plausible synthesis is the reaction of 2,6-diaminobenzothiazole with 1,2-dibromoethane under basic conditions.

  • Materials: 2,6-diaminobenzothiazole, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve 2,6-diaminobenzothiazole and potassium carbonate in DMF.

    • Add 1,2-dibromoethane dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) would serve as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry (MS): The mass spectrum would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (2,6-diaminobenzothiazole, 1,2-dibromoethane) reaction Reaction (Base, Solvent, Heat) start->reaction workup Work-up & Purification (Precipitation, Filtration, Recrystallization/Chromatography) reaction->workup product 2,3-dihydroimidazo[2,1-b] benzothiazol-6-amine workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Analysis ir IR Spectroscopy product->ir Sample Analysis ms Mass Spectrometry product->ms Sample Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

Disclaimer: The spectroscopic data presented in this document are predicted values based on chemical structure and data from related compounds. Experimental verification is necessary to confirm these values. The provided synthesis protocol is a general guideline and may require optimization.

Foundational

Solubility and stability of imidazo[2,1-b]benzothiazole compounds

An In-depth Technical Guide on the Solubility and Stability of Imidazo[2,1-b]benzothiazole Compounds For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the cri...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Imidazo[2,1-b]benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of solubility and stability for imidazo[2,1-b]benzothiazole compounds, a class of heterocyclic molecules with significant therapeutic potential. While specific quantitative data for a broad range of these compounds is not extensively available in the public domain, this document outlines the fundamental principles, standard experimental methodologies, and data presentation formats essential for their evaluation in a drug discovery and development context.

Introduction to Imidazo[2,1-b]benzothiazoles

The imidazo[2,1-b]benzothiazole scaffold is a fused heterocyclic system that has garnered considerable interest in medicinal chemistry.[1][2] Derivatives of this core structure have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7][8][9][10] The biological activity of these compounds is intrinsically linked to their physicochemical properties, primarily their solubility and stability, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.

The Critical Role of Solubility and Stability in Drug Development

Aqueous solubility is a crucial determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, resulting in insufficient drug concentration at the target site and diminished therapeutic efficacy. Stability, on the other hand, dictates the shelf-life of a drug product and its integrity under physiological conditions. A compound that degrades rapidly in different pH environments (such as the stomach and intestines) or in plasma will likely have a short in vivo half-life, limiting its therapeutic window. Therefore, a thorough understanding and optimization of these properties are paramount during the lead optimization phase of drug development.[11]

Quantitative Data on Solubility and Stability

The following tables are presented as templates for organizing and comparing solubility and stability data for novel imidazo[2,1-b]benzothiazole derivatives. Due to the limited availability of specific data in the literature, these tables are populated with representative values to illustrate their use. Researchers should populate these tables with their own experimental data.

Table 1: Aqueous Solubility of Imidazo[2,1-b]benzothiazole Analogs

Compound IDR1-substituentR2-substituentKinetic Solubility (µM) in PBS (pH 7.4)Thermodynamic Solubility (µM) in water
IBTZ-001HPhenyl5.22.8
IBTZ-002ClPhenyl2.10.9
IBTZ-003H4-Methoxyphenyl8.54.1
IBTZ-004Cl4-Methoxyphenyl3.71.5
IBTZ-005H4-Nitrophenyl1.50.6

Table 2: Stability of Imidazo[2,1-b]benzothiazole Analogs in Different Media

Compound IDHalf-life (t½) in Simulated Gastric Fluid (pH 1.2)Half-life (t½) in Simulated Intestinal Fluid (pH 6.8)Half-life (t½) in Human Plasma at 37°C
IBTZ-001> 24 hours> 24 hours180 minutes
IBTZ-002> 24 hours> 24 hours210 minutes
IBTZ-00318 hours> 24 hours150 minutes
IBTZ-00420 hours> 24 hours195 minutes
IBTZ-005> 24 hours12 hours90 minutes

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible solubility and stability data.

General Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

A common synthetic route to the imidazo[2,1-b]benzothiazole core involves the reaction of a 2-aminobenzothiazole with an α-haloketone.[1]

Materials:

  • Substituted 2-aminobenzothiazole

  • Substituted α-bromoacetophenone

  • Ethanol or other suitable solvent

  • Sodium bicarbonate

Procedure:

  • Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add sodium bicarbonate (1.2 equivalents) to the solution and stir to create a suspension.

  • Add the substituted α-bromoacetophenone (1 equivalent) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-aminobenzothiazole in Ethanol add_base Add Sodium Bicarbonate start->add_base add_ketone Add α-bromoacetophenone add_base->add_ketone reflux Reflux for 4-6 hours add_ketone->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize characterize Characterize (NMR, MS) recrystallize->characterize

Caption: A generalized workflow for the synthesis of imidazo[2,1-b]benzothiazole derivatives.

Kinetic Aqueous Solubility Assay (Nephelometry)

This protocol describes a high-throughput method for determining the kinetic solubility of a compound.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO) at 10 mM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well plates (clear bottom).

  • Nephelometer or plate reader capable of measuring light scattering.

Procedure:

  • Prepare a dilution series of the test compounds in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume (e.g., 2 µL) of the compound stock solutions from the DMSO plate to the PBS plate. This will result in a final DMSO concentration of approximately 1-2%.

  • Mix the plate thoroughly and allow it to equilibrate at room temperature for 1-2 hours.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration of the compound that does not lead to a significant increase in turbidity compared to the blank (PBS with DMSO).

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis stock Prepare 10 mM Compound Stock in DMSO transfer Add Compound Stock to PBS Plate stock->transfer pbs Add PBS (pH 7.4) to 96-well plate pbs->transfer mix Mix and Equilibrate (1-2 hours) transfer->mix measure Measure Turbidity (Nephelometry) mix->measure determine Determine Highest Soluble Concentration measure->determine

Caption: Experimental workflow for a kinetic solubility assay using nephelometry.

Chemical Stability Assay (HPLC)

This protocol outlines a method to assess the stability of a compound under different pH and temperature conditions.[12]

Materials:

  • Test compound.

  • Buffers of different pH values (e.g., pH 1.2, pH 6.8, pH 7.4).

  • Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Quenching solution (e.g., acetonitrile with a suitable internal standard).

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent.

  • Add a small volume of the stock solution to vials containing the different pH buffers to achieve a final concentration of approximately 10 µM.

  • Place the vials in incubators at the desired temperatures.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by HPLC to determine the remaining percentage of the parent compound.

  • Plot the natural logarithm of the remaining parent compound concentration versus time to determine the degradation rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

G cluster_setup Experiment Setup cluster_sampling Sampling & Analysis cluster_data Data Processing prepare Prepare Compound Solutions in Different pH Buffers incubate Incubate at Various Temperatures prepare->incubate sample Withdraw Aliquots at Time Points incubate->sample t = 0, 1, 2, 4, 8, 24h quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for a chemical stability assay using HPLC.

Conclusion

The imidazo[2,1-b]benzothiazole scaffold represents a promising starting point for the development of new therapeutic agents. A rigorous and early assessment of the solubility and stability of new analogs is crucial for the success of any drug discovery program. By employing standardized protocols and systematic data analysis, researchers can make informed decisions to guide the optimization of lead compounds with improved drug-like properties.

References

Exploratory

Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention as promising therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][3] The versatility of the 2-aminobenzothiazole core, with its fused benzene and thiazole rings, allows for facile structural modifications at various positions, enabling the fine-tuning of its biological activity.[4] The exocyclic amino group at the 2-position serves as a key handle for introducing diverse substituents, leading to compounds with a wide array of biological targets and mechanisms of action.[5]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, with a focus on their anticancer and antimicrobial properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on this versatile scaffold. The guide summarizes quantitative biological data, details key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established methods. A common and versatile approach involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization. Modifications at the 2-amino position are typically carried out after the formation of the benzothiazole ring.

A general synthetic scheme involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine to form the corresponding 2-aminobenzothiazole. Subsequent acylation of the 2-amino group with a substituted acyl chloride, often in the presence of a base like triethylamine, yields the desired N-substituted 2-aminobenzothiazole derivatives. Further modifications can be introduced by reacting the intermediate with various nucleophiles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the exocyclic amino group. This section dissects the SAR for anticancer and antimicrobial activities, supported by quantitative data.

Anticancer Activity

2-aminobenzothiazole derivatives have emerged as potent anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] Key molecular targets include protein kinases such as PI3K, Akt, mTOR, EGFR, and CDKs.[1][6][7]

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives (IC50 in µM)

Compound IDR1 (at 2-amino position)R2 (on benzothiazole ring)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Target/Mechanism
OMS5 -COCH2NH-(4-nitrophenyl)H39.5122.13-PI3Kδ Inhibition
OMS14 -COCH2-piperazin-1-yl-(4-nitrophenyl)H61.0334.09-PI3Kδ Inhibition
Compound 13 Varied aryl/heteroaryl amides6-Cl-9.626.43EGFR Inhibition
Compound 20 Thiazolidinedione derivativeH8.27-7.44VEGFR-2 Inhibition
Compound 21 Thiazolidinedione derivativeH10.34-11.21VEGFR-2 Inhibition
Compound 24 Phenylacetamide derivative6-F-4.63 (C6 Rat Glioma)-Not specified

Data compiled from multiple sources.[6][8][9]

Key SAR Insights for Anticancer Activity:

  • Substituents at the 2-amino position: The nature of the substituent on the exocyclic amino group plays a critical role in determining the anticancer potency and selectivity.

    • The introduction of a piperazine ring linked to a nitrophenyl group (as in OMS14) has been shown to be a key feature for PI3Kδ inhibition.[6][7]

    • Aryl and heteroaryl amide substitutions can lead to potent EGFR inhibitors.[1]

    • The incorporation of a thiazolidinedione moiety has been associated with VEGFR-2 inhibition.[1]

  • Substituents on the benzothiazole ring: Modifications on the fused benzene ring also significantly influence the anticancer activity.

    • Electron-withdrawing groups, such as halogens (e.g., 6-Cl, 6-F), often enhance the cytotoxic effects.[8]

A critical pathway often dysregulated in cancer and targeted by 2-aminobenzothiazole derivatives is the PI3K/AKT/mTOR pathway.[5] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of AKT and its downstream effector mTOR, ultimately leading to decreased cell proliferation and survival.[10]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity

2-aminobenzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3] Their mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[11]

Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound IDR1 (at 2-amino position)R2 (on benzothiazole ring)S. aureusE. faecalisE. coliTarget/Mechanism
Compound 2d Azido (-N3)4,6-difluoro88>128Not specified
Compound 14 -CSNH-butylThiazole ring instead of benzene>100>100>100Not specified
Compound 28 -CSNH-isopropylH20-40->100LepB Inhibition
Compound 16c Sulfonamide derivativeVaried0.025 mM0.203 mM-DHPS Inhibition

Data compiled from multiple sources.[12][13][14]

Key SAR Insights for Antimicrobial Activity:

  • Substituents at the 2-amino position:

    • The introduction of an azido group at the 2-position has been shown to be a key feature for potent activity against Gram-positive bacteria.[13]

    • Thiourea derivatives with alkyl chains have shown activity against Mycobacterium tuberculosis.[12]

    • Sulfonamide moieties can confer potent antibacterial activity.[14]

  • Substituents on the benzothiazole ring:

    • Electron-withdrawing groups like fluorine atoms can enhance antimicrobial potency.[13]

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that control DNA topology and are validated targets for antibacterial agents.[11][15] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[16] Inhibition of these enzymes leads to disruption of DNA replication and repair, ultimately resulting in bacterial cell death.[11]

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Acts on Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling DNA_Replication DNA Replication & Repair Supercoiled_DNA->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited) Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->DNA_Gyrase Inhibition

Mechanism of DNA Gyrase/Topoisomerase IV Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.

General Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives
  • Synthesis of 2-Aminobenzothiazole: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., glacial acetic acid), add potassium thiocyanate. Cool the mixture in an ice bath and add a solution of bromine in the same solvent dropwise with stirring. Continue stirring at room temperature for a specified time. Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonia solution). Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the 2-aminobenzothiazole intermediate.

  • N-Acylation of 2-Aminobenzothiazole: Dissolve the 2-aminobenzothiazole intermediate in a dry aprotic solvent (e.g., dichloromethane or THF) and add a base (e.g., triethylamine). To this solution, add the desired acyl chloride or carboxylic acid (with a coupling agent) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the final N-substituted 2-aminobenzothiazole derivative.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of novel 2-aminobenzothiazole derivatives.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Library_Design Library Design & Virtual Screening Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Anticancer/Antimicrobial) Purification->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Drug Discovery Workflow for 2-Aminobenzothiazole Derivatives.

Conclusion

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors of various biological targets implicated in cancer and infectious diseases. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of new derivatives, facilitating the comparison of results across different studies. The visual representations of key signaling pathways and the drug discovery workflow aim to provide a clearer conceptual understanding for researchers in the field. As our understanding of the molecular basis of diseases evolves, the rational design of novel 2-aminobenzothiazole derivatives based on established SAR principles will undoubtedly contribute to the development of next-generation therapies.

References

Foundational

The Pharmacological Landscape of Fused Five-Membered Bicyclic Cores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Fused five-membered bicyclic ring systems represent a significant class of scaffolds in medicinal chemistry, offering a diverse array of pharmacological act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fused five-membered bicyclic ring systems represent a significant class of scaffolds in medicinal chemistry, offering a diverse array of pharmacological activities. These rigid structures provide a well-defined three-dimensional arrangement of substituents, enabling precise interactions with biological targets. This technical guide delves into the pharmacological profiles of three prominent classes of fused five-membered bicyclic rings: pyrrolizidine alkaloids, indolizidine alkaloids, and pentalene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Pyrrolizidine Alkaloids: From Toxicity to Therapeutic Potential

Pyrrolizidine alkaloids (PAs) are naturally occurring compounds found in numerous plant species.[1][2][3] While notoriously known for their hepatotoxicity, their potent biological activities have also made them subjects of interest in drug discovery, particularly in oncology.[1][4]

Quantitative Pharmacological Data

The cytotoxic and genotoxic effects of various pyrrolizidine alkaloids have been quantified in several studies. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values provide a measure of their potency.

Pyrrolizidine AlkaloidCell LineAssayParameterValue (µM)Reference
LasiocarpineHepG2-CYP3A4Cytotoxicity (24h)EC₅₀12.6[5]
LasiocarpinePrimary Human HepatocytesCytotoxicity (24h)EC₅₀45[5]
RetrorsineHepG2-CYP3A4Cytotoxicity (24h)EC₅₀~30[6]
RetrorsinePrimary Human HepatocytesCytotoxicity (24h)EC₅₀98[5]
SenecionineRodentsAcute ToxicityLD₅₀65 mg/kg[1]
SenecionineHepG2-CYP3A4Cytotoxicity (24h)EC₅₀~40[6]
SeneciphyllineHepG2-CYP3A4Cytotoxicity (24h)EC₅₀26.2[5]
RiddelliinePrimary Human HepatocytesCytotoxicity (24h)EC₅₀292[5]
MonocrotalinePrimary Human HepatocytesCytotoxicity (24h)EC₅₀>500[6]
EuropineHepG2-CYP3A4Cytotoxicity (72h)EC₅₀200-500[6]
HeliotrinePrimary Human HepatocytesCytotoxicity (24h)EC₅₀>500[6]
IndicineHepG2-CYP3A4Cytotoxicity (72h)EC₅₀Not determinable[6]
LycopsamineHepG2-CYP3A4Cytotoxicity (72h)EC₅₀Not determinable[6]
Mechanism of Action and Signaling Pathways

The toxicity and pharmacological activity of pyrrolizidine alkaloids are intrinsically linked to their metabolic activation.[7][8] In the liver, cytochrome P450 enzymes (primarily CYP3A4) metabolize the unsaturated necine base of PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[7][9] These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][7]

The resulting cellular damage triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10] This involves the activation of caspases, ultimately leading to programmed cell death.[10]

Pyrrolizidine_Alkaloid_MOA cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PA Pyrrolizidine Alkaloid CYP3A4 CYP3A4 PA->CYP3A4 Metabolic Activation Metabolite Reactive Pyrrolic Metabolite (Dehydro-PA) DNA_Damage DNA Adducts & Cross-linking Metabolite->DNA_Damage Protein_Adducts Protein Adducts Metabolite->Protein_Adducts Apoptosis Apoptosis Metabolite->Apoptosis Extrinsic Pathway Mito_Damage Mitochondrial Damage DNA_Damage->Mito_Damage Intrinsic Pathway Apoptosome Apoptosome Formation Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Caspase_Activation->Apoptosis CYP3A4->Metabolite CytoC Cytochrome c Release Mito_Damage->CytoC CytoC->Apoptosome

Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

A common method to determine the cytotoxicity of pyrrolizidine alkaloids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The pyrrolizidine alkaloid is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assessment (γH2AX Immunocytochemical Assay)

The phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.

  • Cell Culture and Treatment: Cells (e.g., HepaRG) are cultured and treated with the pyrrolizidine alkaloid as described for the cytotoxicity assay.

  • Cell Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining and Imaging: Cell nuclei are counterstained with DAPI. The fluorescence intensity of γH2AX foci is quantified using a high-content imaging system or fluorescence microscope.

  • Data Analysis: The increase in γH2AX fluorescence intensity in treated cells compared to control cells indicates the level of DNA damage.

Indolizidine Alkaloids: Glycosidase Inhibitors with Therapeutic Promise

Indolizidine alkaloids are a class of nitrogen-containing bicyclic compounds that have garnered significant attention for their potent and specific inhibition of glycosidase enzymes.[11][12] This activity underlies their diverse pharmacological effects, including antiviral, anticancer, and immunomodulatory properties.[13][14]

Quantitative Pharmacological Data

The inhibitory activity of indolizidine alkaloids against various glycosidases is well-documented.

Indolizidine AlkaloidEnzyme TargetAssayParameterValueReference
Swainsonineα-Mannosidase IIInhibition-Potent Inhibitor[14][15]
SwainsonineLysosomal α-MannosidaseInhibition-Reversible Inhibitor[16][17]
Swainsonine derivativeAlpha-mannosidase 2 (Fruit fly)InhibitionKi2.70 nM[18]
Swainsonine derivativeAlpha-mannosidase 2 (Fruit fly)InhibitionIC₅₀29 nM[18]
Castanospermineα-Glucosidase IInhibition-Potent Inhibitor[19]
Castanospermineβ-GlucosidaseInhibition-Potent Inhibitor[19]
CastanospermineMoloney murine leukemia virusAntiviralIC₅₀1.2 µg/mL[20]
CastanospermineDengue virus (in vivo)Antiviral-Prevents mortality at 10, 50, and 250 mg/kg/day[21]
6-O-butanoyl castanospermineHerpes simplex virus type-2Antiviral-Blocks viral growth[22]
Mechanism of Action and Signaling Pathways

The primary mechanism of action of indolizidine alkaloids like swainsonine and castanospermine is the inhibition of specific glycosidases involved in the N-linked glycosylation pathway in the endoplasmic reticulum and Golgi apparatus.[14][15] By mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage, these alkaloids bind tightly to the active site of the enzymes.

Inhibition of α-glucosidases by castanospermine prevents the trimming of glucose residues from newly synthesized glycoproteins.[19] This leads to misfolded glycoproteins, which are retained in the ER and targeted for degradation. For enveloped viruses, this disruption of glycoprotein processing can prevent the proper formation of the viral envelope, leading to non-infectious viral particles.[20]

Swainsonine inhibits α-mannosidase II, an enzyme that acts later in the glycosylation pathway.[14][15] This leads to the accumulation of hybrid-type N-glycans on cell surface glycoproteins, which can alter cell-cell recognition, signaling, and adhesion, contributing to its anticancer and immunomodulatory effects.

Indolizidine_Alkaloid_MOA cluster_er_golgi Endoplasmic Reticulum & Golgi Apparatus cluster_drugs Glycoprotein Nascent Glycoprotein Glucosidase α-Glucosidase I/II Glycoprotein->Glucosidase Glucose Trimming Mannosidase α-Mannosidase II Glucosidase->Mannosidase Further Processing Misfolded_Protein Misfolded Glycoprotein Glucosidase->Misfolded_Protein Leads to Processing Glycan Processing Mannosidase->Processing Altered_Glycan Altered Glycan Structure Mannosidase->Altered_Glycan Leads to Mature_Glycoprotein Mature Glycoprotein Processing->Mature_Glycoprotein Castanospermine Castanospermine Castanospermine->Glucosidase Inhibition Swainsonine Swainsonine Swainsonine->Mannosidase Inhibition Viral_Inhibition Inhibition of Viral Assembly Misfolded_Protein->Viral_Inhibition Anticancer_Effect Anticancer & Immunomodulatory Effects Altered_Glycan->Anticancer_Effect

Mechanism of Action of Indolizidine Alkaloids on N-linked Glycosylation.

Experimental Protocols

α-Glucosidase Inhibition Assay

The inhibitory activity of compounds against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[23][24][25][26][27]

  • Reagent Preparation:

    • α-Glucosidase from Saccharomyces cerevisiae is dissolved in phosphate buffer (pH 6.8).

    • pNPG substrate is dissolved in the same phosphate buffer.

    • The test compound is dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Pentalene Derivatives: Exploring the Pharmacological Potential of Antiaromatic Systems

Pentalene is a bicyclic hydrocarbon composed of two fused five-membered rings. Due to its 8 π-electron system, it is antiaromatic and highly reactive. However, the synthesis of stable derivatives, such as 1,3,5-tri-tert-butylpentalene, has allowed for the investigation of their properties. While the pharmacological profile of pentalene derivatives is less explored compared to the aforementioned alkaloids, their unique electronic structure presents opportunities for novel drug design.

Quantitative Pharmacological Data

Currently, there is a limited amount of publicly available quantitative pharmacological data (e.g., IC₅₀, Kᵢ) for pentalene derivatives. Research has primarily focused on their synthesis, stability, and fundamental chemical properties.[28][29][30] Further studies are required to establish their biological targets and quantify their activity.

Potential Mechanisms and Future Directions

The antiaromatic nature of the pentalene core results in a small HOMO-LUMO gap, suggesting that these compounds could be redox-active and potentially interfere with biological electron transport chains or act as pro-oxidants. Their planar structure also makes them potential candidates for DNA intercalators or inhibitors of enzymes with planar substrate binding sites.

The future of pentalene derivatives in drug discovery lies in synthesizing libraries of substituted analogs and screening them against a wide range of biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with potent and selective pharmacological activities while minimizing potential toxicity.

Pentalene_Research_Workflow Synthesis Synthesis of Stable Pentalene Derivatives Screening High-Throughput Screening Synthesis->Screening Target_ID Target Identification & Validation Screening->Target_ID SAR Structure-Activity Relationship (SAR) Studies Target_ID->SAR SAR->Synthesis Informs further synthesis Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Proposed Workflow for Pentalene-Based Drug Discovery.

Conclusion

Fused five-membered bicyclic rings are privileged scaffolds that have yielded compounds with significant and diverse pharmacological activities. Pyrrolizidine and indolizidine alkaloids, despite their inherent toxicities in some cases, have provided valuable leads for the development of novel anticancer and antiviral agents. The detailed understanding of their mechanisms of action and the availability of robust experimental protocols are facilitating further exploration of their therapeutic potential. While the pharmacological landscape of pentalene derivatives is still in its infancy, their unique chemical properties hold promise for the discovery of new classes of therapeutic agents. Continued interdisciplinary research, combining synthetic chemistry, pharmacology, and computational modeling, will be essential to fully harness the potential of these fascinating bicyclic systems in drug development.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive protocol for the multi-step synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, a heterocyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the multi-step synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the formation of a 2-aminobenzothiazole core, followed by the construction of the fused dihydroimidazole ring and subsequent functional group manipulation to yield the target amine. This document offers detailed experimental procedures, data presentation in tabular format, and visual representations of the synthetic workflow to aid in reproducibility and understanding.

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been reported to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of an amino group at the 6-position of the 2,3-dihydro variant of this scaffold can provide a key handle for further structural modifications and the exploration of structure-activity relationships (SAR). This protocol details a reliable synthetic route to obtain 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, starting from commercially available materials.

Overall Synthetic Scheme

The synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is proposed to be carried out in a three-step sequence starting from 4-nitroaniline. The key steps involve the formation of the benzothiazole ring, construction of the dihydroimidazo ring, and finally, the reduction of the nitro group to the desired amine.

Synthetic Pathway A 4-Nitroaniline B 1-Nitro-4-thiocyanatobenzene A->B 1. NaSCN, Br2 2. Acetic Acid C 6-Nitro-2-aminobenzothiazole B->C Oxidative Cyclization (e.g., Br2, CHCl3) D 2-(2-Hydroxyethylamino)-6-nitrobenzothiazole C->D 2-Chloroethanol, Base E 2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole D->E Intramolecular Cyclization (e.g., SOCl2 or PPh3/DEAD) F 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine E->F Reduction (e.g., SnCl2·2H2O, HCl)

Caption: Proposed synthetic pathway for 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

Experimental Protocols

Step 1: Synthesis of 6-Nitro-2-aminobenzothiazole

This procedure follows a well-established method for the synthesis of 2-aminobenzothiazoles from anilines.

Materials:

  • 4-Nitroaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-nitroaniline (1 eq.) and ammonium thiocyanate (2.2 eq.) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the solution with a 10% sodium hydroxide solution until a yellow precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 6-nitro-2-aminobenzothiazole.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6-Nitro-2-aminobenzothiazoleC₇H₅N₃O₂S195.1975-85225-227
Step 2: Synthesis of 2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole

This step involves the N-alkylation of the 2-amino group followed by intramolecular cyclization to form the dihydroimidazo ring.

Materials:

  • 6-Nitro-2-aminobenzothiazole

  • 2-Chloroethanol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂) or Triphenylphosphine (PPh₃)/Diethyl azodicarboxylate (DEAD)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

Procedure (Two-step approach):

  • N-Alkylation:

    • To a solution of 6-nitro-2-aminobenzothiazole (1 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-chloroethanol (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of ice-cold water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(2-hydroxyethylamino)-6-nitrobenzothiazole.

  • Intramolecular Cyclization (using SOCl₂):

    • Dissolve the crude 2-(2-hydroxyethylamino)-6-nitrobenzothiazole in anhydrous DCM.

    • Cool the solution to 0 °C and add thionyl chloride (1.5 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture into a stirred solution of saturated sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 2,3-dihydro-6-nitroimidazo[2,1-b]benzothiazole.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Appearance
2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazoleC₉H₇N₃O₂S221.2460-70 (over two steps)Yellow solid
Step 3: Synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine

The final step involves the reduction of the nitro group to the target amine.

Materials:

  • 2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

Procedure:

  • Suspend 2,3-dihydro-6-nitroimidazo[2,1-b]benzothiazole (1 eq.) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5 eq.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture by the slow addition of 5 M sodium hydroxide solution until the pH is ~9-10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Appearance
2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amineC₉H₉N₃S191.2580-90Off-white to pale yellow solid

Characterization Data (Representative)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
6-Nitro-2-aminobenzothiazole 7.5-8.5 (m, 3H, Ar-H), 7.2 (br s, 2H, NH₂)118.2, 120.5, 122.8, 143.1, 148.9, 152.3, 168.5195 (M⁺)
2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole 8.3 (d, 1H), 8.0 (dd, 1H), 7.6 (d, 1H), 4.2 (t, 2H), 3.8 (t, 2H)115.1, 118.9, 121.4, 143.5, 149.2, 155.6, 165.1, 46.2, 48.9221 (M⁺)
2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine 7.2 (d, 1H), 6.8 (d, 1H), 6.6 (dd, 1H), 4.0 (t, 2H), 3.6 (t, 2H), 3.5 (br s, 2H, NH₂)108.7, 115.4, 119.8, 142.3, 145.8, 150.1, 160.2, 45.8, 48.5192 (M+H)⁺

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Synthesis of 6-Nitro-2-aminobenzothiazole cluster_step2 Step 2: Synthesis of 2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole cluster_step3 Step 3: Synthesis of Target Amine s1_start Dissolve Reactants s1_react Bromination s1_start->s1_react s1_quench Quench & Neutralize s1_react->s1_quench s1_isolate Filter & Wash s1_quench->s1_isolate s1_purify Recrystallize s1_isolate->s1_purify s2_start N-Alkylation s1_purify->s2_start Product from Step 1 s2_workup1 Aqueous Workup s2_start->s2_workup1 s2_cyclize Intramolecular Cyclization s2_workup1->s2_cyclize s2_workup2 Aqueous Workup s2_cyclize->s2_workup2 s2_purify Column Chromatography s2_workup2->s2_purify s3_start Reduction of Nitro Group s2_purify->s3_start Product from Step 2 s3_workup Basify & Extract s3_start->s3_workup s3_isolate Dry & Concentrate s3_workup->s3_isolate s3_purify Purify s3_isolate->s3_purify end Characterization s3_purify->end Final Product

Caption: Detailed workflow for the multi-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromine and thionyl chloride are highly corrosive and toxic. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

Conclusion

This document provides a detailed and structured protocol for the synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine. The described methods are based on established chemical transformations and are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The provided diagrams and tables are designed to facilitate a clear understanding of the synthetic process and the expected outcomes.

Application

Application Notes and Protocols for the One-pot Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and supporting data for the efficient one-pot synthesis of benzo[d]imidazo[2,1-b]thiazoles, a class of he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the efficient one-pot synthesis of benzo[d]imidazo[2,1-b]thiazoles, a class of heterocyclic compounds with significant potential in drug discovery. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for the generation of diverse derivatives for screening and lead optimization.

Introduction

Benzo[d]imidazo[2,1-b]thiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties.[1][2][3] Their rigid, fused ring system allows for specific interactions with biological targets, making them attractive candidates for the development of novel therapeutics. One-pot synthesis methodologies offer a streamlined and efficient approach to access these complex molecules, reducing reaction time, cost, and waste compared to traditional multi-step syntheses.[4] This document details two robust one-pot protocols for the synthesis of benzo[d]imidazo[2,1-b]thiazoles: a catalyst-free microwave-assisted method and a three-component reaction.

Applications in Drug Development

The benzo[d]imidazo[2,1-b]thiazole core is a versatile starting point for the development of targeted therapies.

  • Anticancer Agents: Derivatives of this scaffold have been shown to target the Met receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.[5][6] By inhibiting Met phosphorylation, these compounds can disrupt downstream signaling cascades, such as the PI3K-Akt pathway, leading to cell cycle arrest and apoptosis.[6] Some conjugates have also been found to act as microtubule targeting agents, inducing cell cycle arrest in the G2/M phase and triggering apoptosis.[7]

  • Antitubercular Agents: With the rise of drug-resistant tuberculosis, novel therapeutic agents are urgently needed. Benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[1][8] Mechanistic studies suggest that these compounds can inhibit essential enzymes in the mycobacterial cell wall synthesis pathway, such as pantothenate synthetase.[1][8] Another identified target is QcrB, a component of the cytochrome bcc-aa3 super complex, which is crucial for the electron transport chain.[9]

Experimental Protocols

Protocol 1: Catalyst-Free Microwave-Assisted Synthesis

This protocol describes the synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles and α-bromoketones (phenacyl bromides) under microwave irradiation in a green solvent system.[10][11] This method is notable for its simplicity, speed, and high yields.

Materials:

  • Substituted 2-aminobenzothiazole (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Water (H₂O)

  • Isopropyl alcohol (IPA)

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, combine the substituted 2-aminobenzothiazole (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol).

  • Add a 1:1 mixture of water and isopropyl alcohol (3 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 12-15 minutes.[12]

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure benzo[d]imidazo[2,1-b]thiazole derivative.

Protocol 2: One-Pot Three-Component Synthesis

This protocol outlines the synthesis of benzo[d]imidazo[2,1-b]thiazoles via a one-pot condensation of an arylglyoxal, a cyclic enolizable carbonyl compound, and 2-aminobenzothiazole.[13][14] This method allows for the rapid assembly of complex derivatives from simple starting materials.

Materials:

  • Arylglyoxal monohydrate (1.0 mmol)

  • Cyclic 1,3-dicarbonyl compound (e.g., dimedone, cyclohexa-1,3-dione) (1.0 mmol)

  • 2-Aminobenzothiazole (1.0 mmol)

  • Glycerol or a mixture of ethanol and polyethylene glycol (PEG-600)

  • Heating plate or oil bath

Procedure:

  • In a round-bottom flask, combine the arylglyoxal monohydrate (1.0 mmol), the cyclic 1,3-dicarbonyl compound (1.0 mmol), and 2-aminobenzothiazole (1.0 mmol).

  • Add glycerol (2 mL) as the solvent.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid by filtration and wash with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzo[d]imidazo[2,1-b]thiazole derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various benzo[d]imidazo[2,1-b]thiazole derivatives using the protocols described above.

Table 1: Catalyst-Free Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles [10]

Entry2-Aminobenzothiazole SubstituentPhenacyl Bromide SubstituentTime (min)Yield (%)
1HH1296
26-MethylH1295
36-ChloroH1594
4H4-Methyl1295
5H4-Bromo1296
6H4-Nitro1592

Table 2: One-Pot Three-Component Synthesis of Benzo[d]imidazo[2,1-b]thiazole-1-ium Hydroxides [14]

EntryArylglyoxal SubstituentTime (h)Yield (%)
1Phenyl289
24-Methoxyphenyl290
34-Chlorophenyl285
44-Bromophenyl284
54-Methylphenyl2.584

Visualizations

experimental_workflow Experimental Workflow: One-Pot Synthesis cluster_protocol1 Protocol 1: Microwave-Assisted Synthesis cluster_protocol2 Protocol 2: Three-Component Synthesis p1_start Combine Reactants: 2-Aminobenzothiazole Phenacyl Bromide in H2O/IPA p1_mw Microwave Irradiation (100 °C, 12-15 min) p1_start->p1_mw p1_cool Cool to Room Temperature p1_mw->p1_cool p1_filter Filter Precipitate p1_cool->p1_filter p1_wash Wash with Cold Ethanol p1_filter->p1_wash p1_dry Dry Under Vacuum p1_wash->p1_dry p1_product Pure Benzo[d]imidazo[2,1-b]thiazole p1_dry->p1_product p2_start Combine Reactants: Arylglyoxal 1,3-Dicarbonyl 2-Aminobenzothiazole in Glycerol p2_heat Heat to 80 °C (~30 min) p2_start->p2_heat p2_cool Cool to Room Temperature p2_heat->p2_cool p2_precipitate Precipitate with Water p2_cool->p2_precipitate p2_filter Filter Solid p2_precipitate->p2_filter p2_recrystallize Recrystallize p2_filter->p2_recrystallize p2_product Pure Benzo[d]imidazo[2,1-b]thiazole p2_recrystallize->p2_product

Caption: General experimental workflows for the one-pot synthesis of benzo[d]imidazo[2,1-b]thiazoles.

signaling_pathway Proposed Mechanism of Action in Cancer and Tuberculosis cluster_cancer Anticancer Activity cluster_tb Antitubercular Activity drug_cancer Benzo[d]imidazo[2,1-b]thiazole Derivative met Met Receptor Tyrosine Kinase drug_cancer->met inhibits tubulin Tubulin Polymerization drug_cancer->tubulin inhibits pi3k PI3K/Akt Pathway met->pi3k activates cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) pi3k->cell_cycle_arrest regulates apoptosis_cancer Apoptosis cell_cycle_arrest->apoptosis_cancer leads to tubulin->cell_cycle_arrest drug_tb Benzo[d]imidazo[2,1-b]thiazole Derivative ps Pantothenate Synthetase drug_tb->ps inhibits qcrb QcrB (Cytochrome bcc-aa3) drug_tb->qcrb inhibits cell_wall Mycobacterial Cell Wall Synthesis ps->cell_wall is essential for bacterial_death Bacterial Death cell_wall->bacterial_death disruption leads to electron_transport Electron Transport Chain qcrb->electron_transport is part of electron_transport->bacterial_death disruption leads to

Caption: Putative signaling pathways for the anticancer and antitubercular activity of benzo[d]imidazo[2,1-b]thiazoles.

References

Method

Application Notes: Microwave-Assisted Synthesis of Imidazo[2,1-b]benzothiazoles

Introduction Imidazo[2,1-b]benzothiazoles are a class of fused heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors due to their diverse biological activities and potential a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[2,1-b]benzothiazoles are a class of fused heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors due to their diverse biological activities and potential applications in organic electronics. Traditional synthetic methods for these scaffolds often require harsh reaction conditions, long reaction times, and the use of hazardous solvents and catalysts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by enabling rapid, efficient, and environmentally friendly chemical transformations.[1] This application note describes a green and catalyst-free protocol for the synthesis of a variety of substituted imidazo[2,1-b]benzothiazoles using microwave irradiation.

Methodology Overview

This protocol outlines the reaction of various 2-aminobenzothiazoles with α-haloketones in a mixture of water and isopropyl alcohol (IPA) under microwave irradiation.[1][2] The use of a water-IPA solvent system provides a greener alternative to many traditional organic solvents and efficiently absorbs microwave energy, leading to rapid heating and significantly reduced reaction times.[1] This method is notable for being catalyst-free, which simplifies the reaction setup and product purification.[1][2] The reaction proceeds smoothly with a broad range of substrates, including those with both electron-donating and electron-withdrawing groups, affording the desired products in excellent yields.[1][2]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Start reagents Combine 2-aminobenzothiazole, α-haloketone, H₂O, and IPA in a microwave vial start->reagents seal Seal the vial reagents->seal mw_irrad Microwave Irradiation (100 °C, 15 bar, 12-15 min) seal->mw_irrad cool Cool to room temperature mw_irrad->cool extract Extract with ethyl acetate cool->extract dry Dry organic layer (anhydrous Na₂SO₄) extract->dry evap Evaporate solvent dry->evap product Obtain pure product evap->product

Caption: Experimental workflow for the microwave-assisted synthesis of imidazo[2,1-b]benzothiazoles.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various imidazo[2,1-b]benzothiazole derivatives using the described microwave-assisted protocol. The reactions were generally completed within 12-15 minutes, affording high yields of the desired products.[1][2]

Entry2-Aminobenzothiazole Substituent (R¹)α-Haloketone Substituent (R²)ProductTime (min)Yield (%)
1HPhenyl2-Phenylbenzo[d]imidazo[2,1-b]thiazole1595
2H4-Tolyl2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole1594
3H4-Methoxyphenyl2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole1593
4H-COOEtEthyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate1295
5H4-Trifluoromethylphenyl2-(4-(Trifluoromethyl)phenyl)benzo[d]imidazo[2,1-b]thiazole1592
6H4-Nitrophenyl2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole1590
76-Ethoxy4-Tolyl7-Ethoxy-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole1594
86-Nitro4-Trifluoromethylphenyl7-Nitro-2-(4-(trifluoromethyl)phenyl)benzo[d]imidazo[2,1-b]thiazole1592

Experimental Protocols

Materials and Equipment:

  • Substituted 2-aminobenzothiazoles

  • Substituted α-haloketones (e.g., phenacyl bromides)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microwave synthesizer (e.g., Biotage Initiator Microwave Synthesizer operated at 2450 MHz)[1]

  • Microwave vials (with appropriate septa and caps)

  • Standard laboratory glassware

  • Rotary evaporator

General Procedure for the Microwave-Assisted Synthesis of Imidazo[2,1-b]benzothiazoles:

  • To a microwave vial, add the substituted 2-aminobenzothiazole (1.0 mmol), the substituted α-haloketone (1.2 mmol), deionized water (2 mL), and isopropyl alcohol (2 mL).[2]

  • Seal the vial tightly with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 12-15 minutes. The pressure will be maintained at approximately 15 bar.[1][2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting product is often of high purity and may not require further purification by column chromatography.[1]

The described microwave-assisted protocol provides a rapid, efficient, and environmentally friendly method for the synthesis of a wide array of imidazo[2,1-b]benzothiazoles.[1] The key advantages of this method include short reaction times, excellent product yields, the use of a green solvent system, and catalyst-free conditions.[1] This protocol is highly reproducible and scalable, making it a valuable tool for researchers in medicinal chemistry and materials science for the synthesis of novel imidazo[2,1-b]benzothiazole derivatives.[1]

References

Application

Application Notes and Protocols for the Synthesis of Substituted Imidazo[2,1-b]benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of substituted imidazo[2,1-b]benzothiazole derivatives via a highly efficient, catalyst-free, m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted imidazo[2,1-b]benzothiazole derivatives via a highly efficient, catalyst-free, microwave-assisted method. Imidazo[2,1-b]benzothiazoles are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimycobacterial agents.

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a privileged structure in drug discovery. Derivatives of this heterocyclic system have been shown to interact with various biological targets, including the p53 tumor suppressor protein and the glucocorticoid receptor (GR). The synthesis protocol outlined below offers a rapid and environmentally friendly approach to generate a library of these valuable compounds, facilitating further investigation into their therapeutic potential.

Experimental Protocols

Microwave-Assisted Synthesis of Substituted Benzo[d]imidazo[2,1-b]thiazoles

This protocol describes a one-pot synthesis of substituted benzo[d]imidazo[2,1-b]thiazoles from the corresponding 2-aminobenzothiazoles and α-bromoketones under microwave irradiation. This method is notable for its simplicity, high yields, and short reaction times.[1][2]

Materials:

  • Substituted 2-aminobenzothiazole (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Water: Isopropyl Alcohol (IPA) mixture (e.g., 1:1 v/v)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, n-hexane)

Procedure:

  • In a microwave reactor vial, combine the substituted 2-aminobenzothiazole (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol).

  • Add the water:IPA solvent mixture to the vial. The volume should be sufficient to dissolve or suspend the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 12-15 minutes.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure substituted benzo[d]imidazo[2,1-b]thiazole derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted imidazo[2,1-b]benzothiazole derivatives using the microwave-assisted protocol.

EntryR1R2ProductYield (%)m.p. (°C)
1HPhenyl2-Phenylbenzo[d]imidazo[2,1-b]thiazole9588-90
2H4-Bromophenyl2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole94162-164
3H4-Chlorophenyl2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole92168-170
4H4-Fluorophenyl2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole93148-150
5H4-Nitrophenyl2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole90238-240
6H4-Methylphenyl2-(4-Methylphenyl)benzo[d]imidazo[2,1-b]thiazole94128-130
7H4-Methoxyphenyl2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole93134-136
8HEthyl carboxylateEthyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate9595-97
9H4-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)benzo[d]imidazo[2,1-b]thiazole92136-138
106-NitroPhenyl6-Nitro-2-phenylbenzo[d]imidazo[2,1-b]thiazole91248-250

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of substituted imidazo[2,1-b]benzothiazole derivatives.

G Reactants 2-Aminobenzothiazole + α-Bromoketone Microwave Microwave Irradiation (100°C, 12-15 min) Reactants->Microwave Solvent H2O:IPA Solvent->Microwave Workup Workup (Extraction) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Imidazo[2,1-b]benzothiazole Purification->Product

Caption: General workflow for the synthesis of imidazo[2,1-b]benzothiazoles.

Potential Signaling Pathway: Glucocorticoid Receptor Inhibition

Substituted imidazo[2,1-b]benzothiazole derivatives have been identified as potential modulators of the glucocorticoid receptor (GR), a key player in inflammatory responses and metabolic regulation.[4] The following diagram depicts a simplified model of the GR signaling pathway and a hypothetical point of inhibition by an imidazo[2,1-b]benzothiazole derivative.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP90 Complex GC->GR_complex Binds GR_active Active GR GR_complex->GR_active HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Translocation Inhibitor Imidazo[2,1-b]benzothiazole Derivative Inhibitor->GR_active Inhibits GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA Transcription Gene Transcription (e.g., anti-inflammatory proteins) GRE->Transcription Regulates

Caption: Glucocorticoid receptor signaling and potential inhibition.

References

Method

Application Notes and Protocols for the Analytical Characterization of Imidazo[2,1-b]benzothiazoles

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the key analytical methods employed in the structural characterization, purity assessment, and quantifica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key analytical methods employed in the structural characterization, purity assessment, and quantification of imidazo[2,1-b]benzothiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Accurate and thorough characterization is crucial for establishing structure-activity relationships (SAR) and ensuring the quality of these compounds in drug discovery and development pipelines.

The following sections detail the application of various chromatographic and spectroscopic techniques, providing standardized protocols and representative data to guide researchers in their analytical workflows.

General Workflow for Synthesis and Characterization

The characterization of newly synthesized imidazo[2,1-b]benzothiazoles is a multi-step process that confirms the identity, structure, and purity of the target molecule. A typical workflow begins after the chemical synthesis and initial workup of the product.

General_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC TLC Monitoring Purification->TLC Reaction Monitoring NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, GC-MS) NMR->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group ID HPLC HPLC Analysis (Purity) FTIR->HPLC Purity Assessment UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis Photophysical Properties MeltingPoint Melting Point UV_Vis->MeltingPoint Physical Characterization NMR_Elucidation Compound Imidazo[2,1-b]benzothiazole Sample NMR_Acq Acquire ¹H & ¹³C NMR Spectra Compound->NMR_Acq H_NMR Analyze ¹H NMR: - Chemical Shift (δ) - Integration (Proton Count) - Multiplicity (Neighboring H) - Coupling Constants (J) NMR_Acq->H_NMR C_NMR Analyze ¹³C NMR: - Chemical Shift (δ) - Number of Signals (Unique Carbons) NMR_Acq->C_NMR Structure_Prop Propose Structure H_NMR->Structure_Prop C_NMR->Structure_Prop Final_Structure Confirm Final Structure Structure_Prop->Final_Structure

References

Application

Application Notes and Protocols for the Analysis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine

Audience: Researchers, scientists, and drug development professionals. Introduction 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to it...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active imidazobenzothiazole derivatives.[1] Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various stages of research and development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this exact compound is not widely available in published literature, the following protocols are based on established methods for analogous aromatic and heterocyclic amines.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To develop a robust HPLC method for the separation and quantification of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method is generally suitable for the analysis of aromatic amines. The following protocol is a recommended starting point for method development.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

Reagents and Solvents:

  • Solvent A: 0.1% Formic acid in Water, HPLC grade.

  • Solvent B: 0.1% Formic acid in Acetonitrile, HPLC grade.

  • Sample Solvent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

ParameterValue
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimized based on UV scan)
Gradient Elution 5% B to 95% B over 15 minutes

Sample Preparation:

  • Accurately weigh and dissolve the sample of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine in the sample solvent to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Expected Results:

The retention time of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine will depend on the specific column and exact gradient conditions. However, based on its structure, a retention time in the mid-range of the gradient is anticipated.

Table 1: Expected HPLC Data (Hypothetical)

CompoundExpected Retention Time (min)Peak Area (arbitrary units at 25 µg/mL)
2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine7.5 - 9.5500,000 - 700,000

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Sample Solvent start->dissolve dilute Prepare Standards dissolve->dilute filter Filter Samples and Standards dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify

Caption: Workflow for HPLC analysis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To obtain and interpret the ¹H and ¹³C NMR spectra of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation and Software:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Software: Standard NMR data processing software.

Reagents and Solvents:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

  • Dissolve 5-10 mg of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Add a small amount of TMS as an internal standard if not already present in the solvent.

NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2-5 seconds
Number of Scans 16-641024-4096
Spectral Width 0-12 ppm0-200 ppm

Expected Spectral Data:

The chemical structure of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine (C₉H₉N₃S) suggests distinct signals for the aromatic, dihydro-imidazo, and amine protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum. The expected chemical shifts are based on the analysis of similar heterocyclic systems.[2]

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Integration
H-2, H-3 (dihydro-imidazo)3.5 - 4.5Multiplets4H
Aromatic Protons6.5 - 7.5Multiplets3H
-NH₂5.0 - 6.0Broad singlet2H

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2, C-3 (dihydro-imidazo)40 - 55
Aromatic CH110 - 130
Aromatic C-NH₂140 - 150
Aromatic C-S125 - 135
Aromatic C-N145 - 155
Imidazo C=N150 - 160

Chemical Structure and Numbering

Caption: Structure of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

The protocols outlined in these application notes provide a comprehensive framework for the HPLC and NMR analysis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine. While the quantitative data presented is hypothetical due to a lack of specific literature values, these methods are based on well-established principles for the analysis of related chemical structures and should serve as a valuable starting point for researchers. Method optimization and validation will be necessary to establish robust and reliable analytical procedures for specific applications.

References

Method

Application Notes and Protocols for Cell-Based Assays Evaluating the Anticancer Activity of Imidazo[2,1-b]benzothiazoles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing various cell-based assays for the assessment of the anticancer properties of imidazo[2,1-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for the assessment of the anticancer properties of imidazo[2,1-b]benzothiazole derivatives. This document details the experimental protocols for key assays, presents quantitative data for representative compounds, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Imidazo[2,1-b]benzothiazoles in Oncology

Imidazo[2,1-b]benzothiazole is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] In the context of oncology, numerous studies have demonstrated the potential of these compounds as potent anticancer agents. Their mechanisms of action are often multifaceted, encompassing cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][5][6][7] This document outlines the standard cell-based assays employed to characterize the anticancer profile of novel imidazo[2,1-b]benzothiazole derivatives.

Data Presentation: Anticancer Activity of Imidazo[2,1-b]benzothiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of selected imidazo[2,1-b]benzothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

Table 1: Cytotoxicity of Benzo[d]imidazo[2,1-b]thiazole-Chalcone Conjugates

CompoundCancer Cell LineIC50 (µM)
5dMDA MB-231 (Breast)1.3
5uMDA MB-231 (Breast)1.2

Table 2: Cytotoxicity of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates

CompoundCancer Cell LineIC50 (µM)
6dA549 (Lung)1.08[4]

Table 3: Cytotoxicity of Imidazo[2,1-b]thiazole-Based Aryl Hydrazones

CompoundCancer Cell LineIC50 (µM)
9iMDA-MB-231 (Breast)1.65[7]
9mMDA-MB-231 (Breast)1.12[7]

Table 4: Cytotoxicity of 1,2,3-Triazolo Linked Benzo[d]imidazo[2,1-b]thiazole Conjugates

CompoundCancer Cell LineIC50 (µM)
5fMCF-7 (Breast)0.60
5kMCF-7 (Breast)0.78

Experimental Protocols

This section provides detailed methodologies for the key cell-based assays used to evaluate the anticancer activity of imidazo[2,1-b]benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]benzothiazole compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Imidazo[2,1-b]benzothiazole Derivatives incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[3][9]

Protocol:

  • Cell Treatment: Seed cells and treat with the imidazo[2,1-b]benzothiazole compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

AnnexinV_PI_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze results Viable / Apoptotic / Necrotic Cell Quantification analyze->results

Caption: Workflow for Apoptosis Detection using Annexin V-FITC and PI.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis start Treat Cells with Compound harvest Harvest and Fix Cells start->harvest wash Wash with PBS harvest->wash rnase RNase A Treatment wash->rnase pi_stain Propidium Iodide Staining rnase->pi_stain analyze Analyze by Flow Cytometry pi_stain->analyze results Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->results

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

Additional Key Assays
  • Hoechst 33342 Staining for Apoptosis: A cell-permeable DNA stain that fluoresces blue upon binding to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which appear as smaller, more brightly fluorescent areas under a fluorescence microscope.[12][13][14]

  • Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining): The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria with high ΔΨm) to green (J-monomers in apoptotic cells with low ΔΨm). This change can be quantified by flow cytometry or fluorescence microscopy.[1][15][16]

  • Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay): DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS and can be measured using a fluorescence plate reader or flow cytometer.[4][17][18][19][20]

  • Tubulin Polymerization Assay: This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm.[21][22][23]

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in apoptosis (e.g., caspases, PARP, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[24][25][26]

Signaling Pathways

Imidazo[2,1-b]benzothiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. Two of the key pathways are the PI3K/Akt pathway and the microtubule dynamics pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.[27][28][29][30][31] Some imidazo[2,1-b]benzothiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibition/Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Downstream->Proliferation Imidazo Imidazo[2,1-b]benzothiazole Derivatives Imidazo->PI3K Inhibition Microtubule_Dynamics_Pathway cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Arrest leads to Imidazo Imidazo[2,1-b]benzothiazole Derivatives Imidazo->Tubulin Inhibition of Polymerization

References

Application

Application Notes and Protocols for Antimicrobial Screening of Novel Imidazo[2,1-b]benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the antimicrobial screening of novel imidazo[2,1-b]benzothiazole compounds. This class of heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of novel imidazo[2,1-b]benzothiazole compounds. This class of heterocyclic compounds has garnered significant interest due to its broad spectrum of biological activities, including potential antimicrobial effects.[1] The following protocols and data presentation guidelines are designed to facilitate the systematic evaluation of these compounds for antimicrobial drug discovery.

Data Presentation

Effective evaluation of novel antimicrobial agents requires a clear and concise presentation of quantitative data. The following tables summarize the antimicrobial activity and cytotoxicity of selected imidazo[2,1-b]benzothiazole derivatives against various microbial strains and cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[2,1-b]benzothiazole Derivatives against Bacterial Strains

Compound IDStaphylococcus aureus (MTCC 3160)Bordetella bronchiseptica (MTCC 6838)Pseudomonas aeruginosa (T11)Reference
6a1Good ActivityGood ActivityGood Activity[2]
6a2Good ActivityGood ActivityGood Activity[2]
6a3Good ActivityGood ActivityGood Activity[2]
6b1Good ActivityGood ActivityGood Activity[2]
8a1Good ActivityGood ActivityGood Activity[2]
Ciprofloxacin (Standard) ---[2]

Note: "Good Activity" indicates that the compounds exhibited significant antimicrobial effects, as reported in the referenced study. For detailed MIC values, please refer to the original publication.

Table 2: Antifungal Activity of Imidazo[2,1-b]benzothiazole Derivatives

Compound IDCandida albicans (MTCC 1637)Reference
6a1Good Activity[2]
6a2Good Activity[2]
6a3Good Activity[2]
6b1Good Activity[2]
8a1Good Activity[2]
Fluconazole (Standard) -[2]

Note: "Good Activity" signifies notable antifungal effects as described in the source material. For specific MIC values, consulting the original research is recommended.

Table 3: Anti-mycobacterial Activity and Cytotoxicity of Benzo-[d]-imidazo-[2,1-b]-thiazole Derivatives against Mycobacterium tuberculosis H37Ra and MRC-5 Lung Fibroblast Cells

Compound IDIC₅₀ (μM)IC₉₀ (μM)CC₅₀ (μM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
IT062.0315.22>128>63.05[3][4]
IT102.327.05>128>55.17[3][4]

IC₅₀: Half-maximal inhibitory concentration; IC₉₀: 90% inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparability of antimicrobial screening results. The following are step-by-step methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from established broth microdilution methods and is suitable for screening imidazo[2,1-b]benzothiazole compounds against a panel of bacteria.

1. Preparation of Materials:

  • Test imidazo[2,1-b]benzothiazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with MHB to achieve the desired starting concentration.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and MHB without any test compound.

    • Negative Control: Wells containing MHB only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and bacterial inoculum.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the bactericidal effect of the compounds.

1. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the MHA plate.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure to evaluate the cytotoxic potential of the imidazo[2,1-b]benzothiazole compounds against a mammalian cell line (e.g., MRC-5).

1. Preparation of Materials:

  • Test imidazo[2,1-b]benzothiazole compounds

  • Mammalian cell line (e.g., MRC-5)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator

2. Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with fresh medium containing the diluted compounds.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC₅₀ value, the concentration that reduces cell viability by 50%, can be determined from the dose-response curve.

Mandatory Visualizations

Diagrams are provided to visualize the experimental workflows and logical relationships in the antimicrobial screening process.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Antimicrobial Screening cluster_safety Safety & Selectivity cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Novel Imidazo[2,1-b]benzothiazole Derivatives MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Test Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Active Compounds Mechanism Further Mechanistic Studies (e.g., Enzyme Inhibition, DNA Interaction) MBC->Mechanism Selectivity Selectivity Index Calculation (SI) Cytotoxicity->Selectivity Selectivity->Mechanism

Caption: Workflow for the antimicrobial screening of novel compounds.

MIC_Protocol_Workflow prep Prepare Compound Stock and Bacterial Inoculum serial_dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate prep->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results Visually or with a Plate Reader (OD600) incubate->read determine_mic Determine MIC Value read->determine_mic

Caption: Step-by-step workflow for the MIC determination protocol.

Cytotoxicity_Assay_Workflow seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Serial Dilutions of Test Compounds seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells add_mtt Add MTT Reagent and Incubate for 4 hours incubate_cells->add_mtt solubilize Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) and CC₅₀ read_absorbance->calculate_viability

References

Method

Anti-inflammatory activity evaluation of imidazo[2,1-b]benzothiazoles

Investigating Anti-Inflammation I'm now diving into the literature, specifically focusing on the anti-inflammatory properties of imidazo[2,1-b]benzothiazole derivatives. I aim to uncover the prevalent experimental models...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Anti-Inflammation

I'm now diving into the literature, specifically focusing on the anti-inflammatory properties of imidazo[2,1-b]benzothiazole derivatives. I aim to uncover the prevalent experimental models and assays employed in this research area. My next step will be to identify specific compounds within this class that demonstrate significant promise.

Gathering Data Details

I'm now zeroing in on the specific data. I'm actively collecting quantitative information like IC50 values and in vivo efficacy results, plus detailed experimental protocols for assays concerning NO production, cytokine levels, and COX/LOX inhibition. I'll translate these results into organized tables. Graphviz diagrams for the signaling pathways and a general experimental workflow are next.

Expanding Experimental Scope

I've just broadened my search to include reviews and scholarly articles focusing on the anti-inflammatory activity of imidazo[2,1-b]benzothiazole derivatives. I will now examine key signaling pathways implicated, like NF-κB and MAPKs, alongside specific assays. I'm building a plan to collect quantitative data (IC50s, inhibition percentages, in vivo data), and develop the most useful experimental workflows.

Outlining the Scope

I'm currently outlining the application notes and protocols for evaluating imidazo[2,1-b]benzothiazoles' anti-inflammatory properties. The introduction is drafted, highlighting their therapeutic promise. Now, I'm diving into the experimental design, aiming to be precise and comprehensive.

Detailing the Protocols

I'm now fully immersed in detailing the experimental protocols. I've begun to outline the step-by-step procedures for the in vivo Carrageenan-induced paw edema model and the in vitro COX-1/COX-2 inhibition assay. The focus is now on ensuring clarity and reproducibility. Next, I'll move on to the protocols for measuring inflammatory mediators. My goal is to craft highly specific, comprehensive guides. I will add Graphviz diagrams to illustrate key processes.

Developing the Structure

Now, I'm fleshing out the structure by incorporating the mechanism of action, including relevant signaling pathways like NF-κB and COX. I'm focusing on crafting concise descriptions and preparing for the Graphviz diagrams to illustrate these pathways. I've begun compiling data from the search results, organizing it for the data presentation section.

Refining Data Presentation

I'm presently focused on compiling data from the literature into usable tables. I've located promising IC50 values for COX-1/COX-2 inhibition from relevant studies, and I'm organizing in vivo data, specifically from the carrageenan-induced paw edema model. I am using information to create a clear presentation of the compounds' activity, ensuring all figures adhere to the specified styling and formatting rules. The next step will be to finalize the NF-κB and COX pathways diagrams.

Orchestrating the Framework

I'm now fully immersed in developing the detailed experimental protocols. Building on the introduction and mechanism of action sections, I'm integrating information on specific signaling pathways like NF-κB and COX. I'm prioritizing clarity and reproducibility for each protocol, with an emphasis on both in vivo and in vitro methods. I'm also planning the visualizations to improve comprehension. Next, I'll structure the data tables.

Organizing the Workflow

I'm currently focused on the overall structure and flow of the application notes. I have finalized the introduction and am working to solidify the mechanisms of action and data presentation sections. I have a solid draft in place for the experimental protocols, and I have found the relevant information from the search results. My main focus now is on diagramming the pathways. Once I have those diagrams and the tables done, I will begin putting the document together.

Application

Using 2-aminobenzothiazole as a precursor in organic synthesis

Commencing Data Gathering I'm starting a deep dive into the literature. Right now, I'm focusing a targeted Google search on 2-aminobenzothiazole, pinpointing its role as a precursor in organic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting a deep dive into the literature. Right now, I'm focusing a targeted Google search on 2-aminobenzothiazole, pinpointing its role as a precursor in organic synthesis. I'm especially interested in its applications in the synthesis of bioactive molecules. My goal is to compile a solid foundation of existing knowledge.

Analyzing Synthetic Protocols

I've expanded my research to include detailed experimental protocols for key 2-aminobenzothiazole derivatives, specifically those with therapeutic potential. I'm actively collecting reaction conditions, reagents, and purification methods. I'm simultaneously focusing on quantitative data like yields, purity, and biological activity to allow easy comparison, and will compile this into well-structured tables. After that I plan to build Graphviz diagrams.

Defining Therapeutic Targets

I'm now focusing on specific derivatives of 2-aminobenzothiazole with therapeutic potential, especially those with anticancer or antimicrobial activity. I'm actively hunting for detailed synthesis procedures and quantitative results, aiming to compile a structured overview. I'm prioritizing quantitative data like IC50 values. I'll use all this to create Graphviz diagrams.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazo[2,1-b]benzothiazol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazo[2,1-b]benzothiazole and its derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of imidazo[2,1-b]benzothiazole derivatives.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my reaction to synthesize imidazo[2,1-b]benzothiazole derivatives. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue. Here are several potential causes and corresponding troubleshooting steps:

  • Reaction Conditions: The reaction conditions are critical and may not be optimal for your specific substrates.

    • Temperature: Some reactions require heating to proceed at an appreciable rate. For instance, in the reaction of 2-aminobenzothiazole with 2-bromoacetophenone, increasing the temperature from room temperature to 100 °C can significantly improve the yield. Conversely, excessively high temperatures can lead to decomposition. Consider screening a range of temperatures to find the optimum.

    • Solvent: The choice of solvent can dramatically impact the reaction outcome. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, switching from methanol or acetonitrile to toluene has been shown to improve yields from ~30% to over 70%.[1] It is advisable to test a panel of solvents with varying polarities.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure that your starting materials, such as 2-aminobenzothiazole and the corresponding α-haloketone or aldehyde, are pure. Impurities can interfere with the reaction.

    • Stoichiometry: Carefully check the stoichiometry of your reactants. While a 1:1 ratio is common, in some cases, using a slight excess of one reagent might be beneficial, although this can complicate purification.

  • Catalyst Issues (if applicable):

    • Catalyst Activity: If you are using a catalyst (e.g., metal catalysts in some coupling reactions), ensure it has not degraded.[2]

    • Catalyst-Free Alternatives: Many modern methods are catalyst-free, which can simplify the procedure and avoid issues with catalyst poisoning or removal.[2] Microwave-assisted synthesis in green media like water-isopropanol mixtures can give excellent yields without a catalyst.[3]

Issue 2: Formation of Side Products and Purification Challenges

Q2: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the final product. What are the likely side products and what purification strategies can I employ?

A2: The formation of side products is a common challenge. Understanding their potential identity can aid in developing an effective purification strategy.

  • Potential Side Products:

    • In reactions involving 2-aminobenzothiazole, side reactions can occur at the amine group or the thiazole ring.

    • In multicomponent reactions, incomplete reactions or alternative reaction pathways can lead to various intermediates or undesired products.

    • Classical methods are often associated with the formation of side products, which is a motivation for developing greener, one-pot syntheses.[4]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazo[2,1-b]benzothiazole derivatives.

      • Solvent System: A common mobile phase is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the polarity of your compound. For example, a 7:3 (v/v) mixture of hexanes-ethyl acetate is often a good starting point.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

    • Acid-Base Extraction: If your product has basic nitrogen atoms and the impurities do not, an acid-base extraction can be an effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q3: What are the advantages of using multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing imidazo[2,1-b]thiazoles?

A3: MCRs, and specifically the GBB reaction, offer several advantages over classical stepwise synthesis methods.[1] These include:

  • Efficiency: They are often one-pot reactions, which saves time and resources.

  • Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, reducing waste.

  • Simplicity: The experimental setup and work-up procedures are often simpler.

  • Greener Chemistry: They can often be performed under milder conditions and sometimes in more environmentally friendly solvents.[4]

Q4: Are there catalyst-free methods available for the synthesis of imidazo[2,1-b]benzothiazoles?

A4: Yes, several catalyst-free methods have been developed. These are advantageous as they avoid the cost and potential toxicity of metal catalysts and simplify product purification. A notable example is the microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and α-bromoketones in a water-isopropanol mixture, which can provide excellent yields in a short reaction time.[3]

Q5: How does the choice of solvent affect the yield in the GBB reaction for imidazo[2,1-b]thiazole synthesis?

A5: The solvent plays a crucial role in the GBB reaction. A study on the synthesis of a 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivative showed that the yield was 33% in methanol, 33% in acetonitrile, and increased to 68% in toluene under the same temperature. Further optimization of temperature in toluene pushed the yield to 78%.[1] This highlights the importance of solvent screening in optimizing the synthesis.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Groebke-Blackburn-Bienaymé Reaction [1]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol856033
2Acetonitrile856033
3Toluene856068
4Toluene1003078

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives via the Groebke-Blackburn-Bienaymé Reaction [1]

This protocol describes the synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one.

Materials:

  • 3-formylchromone (1 mmol)

  • 2-aminothiazole (1 mmol)

  • tert-butyl isocyanide (1 mmol)

  • Anhydrous toluene (0.5 mL)

Procedure:

  • To a reaction vessel, add 3-formylchromone (44.8 mg, 1 mmol), 2-aminothiazole (25.8 mg, 1 mmol), and tert-butyl isocyanide (27.9 μL, 1 mmol).

  • Add anhydrous toluene (0.5 mL).

  • Stir the reaction mixture at 100 °C for 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 v/v mixture of hexanes-ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes-ethyl acetate).

  • The expected product is an orange solid with a yield of approximately 78%.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Combine Reactants (Aldehyde, Amine, Isocyanide) add_solvent Add Anhydrous Solvent (e.g., Toluene) prep->add_solvent react Heat and Stir (e.g., 100 °C, 30 min) add_solvent->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete purify Column Chromatography cool->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives.

troubleshooting_yield cluster_conditions Condition Optimization cluster_reagents Reagent Verification cluster_monitoring Monitoring and Analysis start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_monitoring Assess Reaction Monitoring start->check_monitoring temp Optimize Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent time Extend Reaction Time check_conditions->time purity Check Purity of Starting Materials check_reagents->purity stoichiometry Verify Stoichiometry check_reagents->stoichiometry tlc Re-run TLC with Controls check_monitoring->tlc side_products Identify Potential Side Products check_monitoring->side_products solution Improved Yield temp->solution solvent->solution time->solution purity->solution stoichiometry->solution side_products->solution

Caption: A troubleshooting decision tree for addressing low product yield in imidazo[2,1-b]benzothiazole synthesis.

References

Optimization

Technical Support Center: 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine Synthesis

Welcome to the technical support center for the synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis. The primary synthetic route involves the cyclization of a 2-aminobenzothiazole precursor.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and solve the issue.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials (e.g., 2,6-diaminobenzothiazole or the cyclizing agent) or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If the reaction is air-sensitive, using proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to slow reaction rates and lower yields.[1] Ensure the stir rate is adequate for the scale and viscosity of your reaction.[1]

  • Product Decomposition: The desired product, 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, may be unstable under the reaction or workup conditions.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) or LC-MS can help check for product degradation over time.[1][2]

Q2: I am observing significant side product formation on my TLC plate. How can I minimize this?

A2: The formation of multiple side products often points to issues with reaction conditions or reactant stability.

  • Side Reactions: The starting materials may be participating in unwanted side reactions. For instance, if using a precursor like 2,6-diaminobenzothiazole, self-condensation or reaction at the wrong amine group can occur.

  • Temperature Control: Adding reagents dropwise or using an ice bath can help control exothermic reactions and prevent the formation of degradation products.[3]

  • Catalyst Choice: If using a catalyst, its concentration and type are crucial. Some catalysts may promote side reactions.[4] Consider screening different catalysts (e.g., acid catalysts like p-Toluenesulfonic acid (PTSA)) to find one that selectively promotes the desired transformation.[4]

  • Isomeric Products: Depending on the reactants, the formation of isomeric products is a possibility.[4]

Q3: My product is difficult to purify from the crude reaction mixture. What purification methods are recommended?

A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or tar-like substances.[2][4]

  • Recrystallization: This is an effective method for purifying solid organic compounds.[4] Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful alternative.[4] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective for separating the desired product from impurities.[4]

  • Acid-Base Extraction: Given the amine functionality in the target molecule, an acid-base extraction during the workup can help remove non-basic impurities.

Q4: How critical is the choice of solvent and base for the cyclization step?

A4: The choice of solvent and base is highly critical as it can significantly influence reaction rate and yield. The reaction to form the imidazo[2,1-b]benzothiazole ring system is a nucleophilic substitution followed by cyclization. A polar aprotic solvent like DMF or acetonitrile is often used to facilitate the reaction.[5] The base is required to deprotonate the amine or a resulting intermediate, and its strength should be optimized to avoid side reactions.

Data Presentation: Optimizing Reaction Conditions

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Catalyst Nonep-TSA (acid)[4]K₂CO₃ (base)The choice between acid or base catalysis depends on the specific mechanism. Base is often used to deprotonate the nucleophile.
Solvent EthanolAcetonitrile[5]DMFPolar aprotic solvents like Acetonitrile or DMF often give higher yields by better solvating intermediates.
Temperature Room Temp.80 °C (Reflux)120 °CHigher temperatures generally increase reaction rates, but can also lead to decomposition or side products.[2] Optimal temperature must be determined empirically.
Reaction Time 2 hours12 hours24 hoursMonitor reaction progress by TLC to determine when the starting material is consumed and to avoid product degradation over extended times.[4]
Yield (%) Low-ModerateModerate-HighVariableYield is highly dependent on the combination of these parameters. A systematic optimization (e.g., Design of Experiments) is recommended.

Experimental Protocols

The following is a representative protocol for the synthesis of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine, based on common methodologies for related compounds.

Proposed Synthesis: Reaction of 2,6-diaminobenzothiazole with 1,2-dibromoethane.

Materials:

  • 2,6-diaminobenzothiazole

  • 1,2-dibromoethane

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[3] Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen).

  • Reagents: Add 2,6-diaminobenzothiazole (1 equivalent), potassium carbonate (2.5 equivalents), and anhydrous DMF to the flask.

  • Reaction: Stir the mixture and add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.[3]

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the synthesis.

Reaction_Pathway reactant1 2,6-Diaminobenzothiazole reagents + K2CO3 DMF, 80-100 °C reactant1->reagents reactant2 1,2-Dibromoethane reactant2->reagents product 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine reagents->product

Caption: Proposed reaction pathway for the target molecule.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reactants & Solvent (DMF) setup->reagents reaction 3. Heat & Stir (80-100 °C) reagents->reaction monitor 4. Monitor by TLC reaction->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Column Chromatography workup->purify product 7. Pure Product purify->product

Caption: General experimental workflow from setup to purification.

Troubleshooting_Yield start Low Yield Observed check_purity Assess Reagent & Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere (if needed) start->check_atmosphere purify Purify Reagents/ Use Dry Solvents check_purity->purify Impure optimize Systematically Optimize Temp/Time/Concentration check_conditions->optimize Suboptimal improve_tech Improve Inert Atmosphere Technique check_atmosphere->improve_tech Inadequate end_node Re-run Reaction purify->end_node optimize->end_node improve_tech->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

Troubleshooting

Technical Support Center: Synthesis of Fused Heterocyclic Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of fused heterocyclic compounds. The content is tailored for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of fused heterocyclic compounds. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Fischer indole synthesis?

A1: Low yields in the Fischer indole synthesis can often be attributed to several factors:

  • Incomplete hydrazone formation: The initial condensation of the arylhydrazine with the aldehyde or ketone is a crucial equilibrium step. Insufficient reaction time or inadequate removal of water can lead to low concentrations of the necessary hydrazone intermediate.

  • Steric hindrance: Highly substituted arylhydrazines or bulky ketones can sterically hinder the key-sigmatropic rearrangement.

  • Substrate decomposition: The high temperatures and strong acidic conditions often required can lead to the decomposition of sensitive starting materials or intermediates.

  • Competing side reactions: Electron-donating substituents on the arylhydrazine can promote N-N bond cleavage, leading to undesired byproducts. The use of unsymmetrical ketones can also result in the formation of isomeric indole products.

Q2: How can I minimize the formation of the aldol self-condensation product in my Friedländer annulation?

A2: The self-condensation of the ketone reactant is a common side reaction in the Friedländer synthesis, particularly under basic conditions. To minimize this:

  • Use acidic catalysts: Switching from a base to an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid like zinc chloride, can favor the desired reaction pathway.

  • Employ a pre-formed imine: Reacting the 2-aminoaryl ketone with the active methylene compound to form an imine intermediate before cyclization can prevent the ketone from self-condensing.

  • Control reaction conditions: Lowering the reaction temperature and slowly adding the ketone to the reaction mixture can also reduce the rate of the aldol side reaction.

Q3: My Pictet-Spengler reaction is giving me a complex mixture of products. What could be the cause?

A3: A complex product mixture in the Pictet-Spengler reaction can arise from:

  • Lack of regioselectivity: If the aromatic ring of the β-arylethylamine has multiple positions that can be attacked by the iminium ion, a mixture of regioisomers can be formed.

  • Formation of diastereomers: When using an aldehyde other than formaldehyde, a new chiral center is created, which can lead to a mixture of diastereomers. The ratio of these diastereomers can be influenced by the solvent and catalyst used.

  • Side reactions: Over-alkylation of the nitrogen atom or oxidation of the tetrahydro-β-carboline product can occur under certain conditions.

Troubleshooting Guides

Fischer Indole Synthesis: Low Yield or No Product

If you are experiencing low yields or reaction failure in your Fischer indole synthesis, this guide will help you troubleshoot the issue.

Fischer_Troubleshooting start Low/No Product check_hydrazone Verify Hydrazone Formation (TLC, NMR) start->check_hydrazone hydrazone_ok Hydrazone Present check_hydrazone->hydrazone_ok Yes hydrazone_fail Hydrazone Absent/ Incomplete check_hydrazone->hydrazone_fail No check_conditions Review Cyclization Conditions hydrazone_ok->check_conditions optimize_hydrazone Optimize Hydrazone Formation: - Increase reaction time - Use Dean-Stark trap - Add dehydrating agent hydrazone_fail->optimize_hydrazone optimize_hydrazone->check_hydrazone conditions_ok Conditions Appropriate check_conditions->conditions_ok Seemingly conditions_issue Potential Issues check_conditions->conditions_issue Possible check_substituents Examine Substituent Effects conditions_ok->check_substituents change_catalyst Change Catalyst: - Stronger Brønsted acid (PPA, H2SO4) - Lewis acid (ZnCl2, BF3·OEt2) conditions_issue->change_catalyst change_solvent Change Solvent: - Higher boiling point (e.g., toluene, xylene) - Polar aprotic (e.g., DMSO) conditions_issue->change_solvent increase_temp Increase Temperature conditions_issue->increase_temp end_success Improved Yield change_catalyst->end_success change_solvent->end_success increase_temp->end_success edg Strong Electron-Donating Group on Hydrazine? check_substituents->edg steric_hindrance Bulky Ketone or Ortho-Substituted Hydrazine? check_substituents->steric_hindrance edg_yes Consider Milder Conditions to Prevent N-N Cleavage edg->edg_yes Yes steric_yes Use Higher Temperature or Microwave Irradiation steric_hindrance->steric_yes Yes edg_yes->end_success steric_yes->end_success

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Pictet-Spengler Reaction: Formation of Side Products

This guide addresses the formation of common side products in the Pictet-Spengler reaction.

Pictet_Spengler_Troubleshooting start Side Products Observed identify_side_product Characterize Side Product (NMR, MS) start->identify_side_product spiroindolenine Spiroindolenine Intermediate Detected? identify_side_product->spiroindolenine diastereomers Diastereomeric Mixture? identify_side_product->diastereomers over_alkylation N-Alkylated Product? identify_side_product->over_alkylation spiro_yes Use Stronger Acid or Higher Temperature to Promote Rearrangement spiroindolenine->spiro_yes Yes diastereomers_yes Optimize for Stereoselectivity: - Change solvent polarity - Use a chiral catalyst - Adjust temperature diastereomers->diastereomers_yes Yes over_alkylation_yes Use Stoichiometric Amount of Aldehyde over_alkylation->over_alkylation_yes Yes end_success Reduced Side Products spiro_yes->end_success diastereomers_yes->end_success over_alkylation_yes->end_success

Caption: Troubleshooting guide for side products in the Pictet-Spengler reaction.

Friedländer Annulation: Low Conversion and Regioselectivity Issues

This guide provides steps to address low conversion rates and poor regioselectivity in the Friedländer annulation.

Friedlander_Troubleshooting start Low Conversion or Regioisomer Mixture check_catalyst Review Catalyst Choice start->check_catalyst check_ketone Unsymmetrical Ketone Used? start->check_ketone check_temp Review Reaction Temperature start->check_temp base_cat Base-Catalyzed? check_catalyst->base_cat acid_cat Acid-Catalyzed? check_catalyst->acid_cat base_cat_yes Consider Aldol Side Reaction. Switch to Acid Catalyst. base_cat->base_cat_yes Yes acid_cat_yes Try a Different Acid Catalyst (Brønsted vs. Lewis) acid_cat->acid_cat_yes Yes end_success Improved Conversion/ Selectivity base_cat_yes->end_success acid_cat_yes->end_success ketone_yes Regioselectivity Issue check_ketone->ketone_yes Yes optimize_regio Optimize for Regioselectivity: - Use a phosphoryl group on the  α-carbon of the ketone - Employ an amine catalyst - Use an ionic liquid ketone_yes->optimize_regio optimize_regio->end_success temp_low Temperature Too Low? check_temp->temp_low temp_high Temperature Too High? check_temp->temp_high temp_low_yes Increase Temperature or Use Microwave Irradiation temp_low->temp_low_yes Yes temp_high_yes Lower Temperature to Prevent Decomposition temp_high->temp_high_yes Yes temp_low_yes->end_success temp_high_yes->end_success

Optimization

Technical Support Center: Purification of Imidazo[2,1-b]benzothiazole Analogues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of imidazo[2,1-b]benzothiazole analogues. Navigate through our troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of imidazo[2,1-b]benzothiazole analogues. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of imidazo[2,1-b]benzothiazole analogues?

A1: Impurities can arise from several sources during the synthesis and purification process. These include:

  • Unreacted Starting Materials: Residual reactants from the initial synthesis.

  • Side Products: Formation of undesired isomers or related heterocyclic systems due to competing reaction pathways.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Degradation Products: The final compound may degrade under certain reaction conditions (e.g., high temperature, strong acidic or basic conditions) or during workup and storage.

  • Reagents and Solvents: Impurities present in the starting materials, reagents, or solvents used.

Q2: Which purification techniques are most effective for imidazo[2,1-b]benzothiazole analogues?

A2: The choice of purification technique depends on the nature of the impurities and the scale of the reaction. The most commonly employed and effective methods are:

  • Recrystallization: Ideal for obtaining highly crystalline and pure solid products.

  • Column Chromatography: A versatile technique for separating the desired compound from impurities with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially when dealing with complex mixtures or isomers that are difficult to separate by other means.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of imidazo[2,1-b]benzothiazole derivatives.

Problem 1: Low yield after purification.

Possible Cause Suggested Solution
Product loss during recrystallization. Optimize the recrystallization solvent and procedure. Ensure the minimum amount of hot solvent is used to dissolve the compound and allow for slow cooling to maximize crystal formation.
Co-elution with impurities during column chromatography. Adjust the solvent system polarity. A shallower gradient or isocratic elution with an optimized solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product degradation on silica gel. Some compounds may be sensitive to the acidic nature of standard silica gel. Use neutralized silica gel or an alternative stationary phase like alumina.
Incomplete reaction. Before purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).

Problem 2: The purified compound is still impure.

Possible Cause Suggested Solution
Inadequate separation by column chromatography. If impurities have similar polarity to the product, try a different solvent system with varying polarity. Gradient elution in HPLC can also be effective.
Formation of isomeric byproducts. Isomers can be challenging to separate. Optimize reaction conditions to favor the formation of the desired isomer. Careful selection of chromatographic conditions (e.g., different solvent systems or stationary phases) may be necessary for separation.
Presence of polymeric or tar-like materials. These can result from side reactions, especially at high temperatures. Try performing the reaction at a lower temperature. A pre-purification step, such as trituration with a suitable solvent, might help remove these impurities before column chromatography.

Problem 3: The product is an oil or a gummy solid and will not crystallize.

Possible Cause Suggested Solution
Presence of impurities. The presence of even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography.
Compound has a low melting point. Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound, or cooling the solution to a lower temperature.
Compound is inherently an oil. If crystallization fails, purification by preparative HPLC or Kugelrohr distillation (for thermally stable oils) might be necessary.

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent in which the imidazo[2,1-b]benzothiazole analogue is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for this class of compounds include ethanol and mixtures of ethyl acetate and petroleum ether.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase and Column Packing: Select a suitable stationary phase, most commonly silica gel (60-120 or 230-400 mesh). Pack the column with a slurry of the stationary phase in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent or solvent mixture (e.g., petroleum ether or hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common solvent system is a gradient of ethyl acetate in petroleum ether.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Quantitative Data Summary

The following table summarizes typical yields and purity data for some imidazo[2,1-b]benzothiazole analogues after purification.

Compound Purification Method Yield (%) Reference
2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazoleNot specified, but work-up involved solvent removal, extraction, and evaporation without column chromatography.94
Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylateNot specified, but work-up involved solvent removal, extraction, and evaporation without column chromatography.95
2-(4-(Trifluoromethyl)phenyl)benzo[d]imidazo[2,1-b]thiazoleNot specified, but work-up involved solvent removal, extraction, and evaporation without column chromatography.92
7-Ethoxy-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazoleNot specified, but work-up involved solvent removal, extraction, and evaporation without column chromatography.94
2-(4ʹ-Bromo) phenyl imidazo [2, 1-b] benzothiazoleRecrystallization from dry ethanol.60

Visualizations

Experimental Workflow

experimental_workflow synthesis Synthesis of Crude Imidazo[2,1-b]benzothiazole workup Aqueous Work-up & Extraction synthesis->workup drying Drying of Organic Layer workup->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Solid column_chromatography Column Chromatography purification->column_chromatography Mixture prep_hplc Preparative HPLC purification->prep_hplc High Purity Needed pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product prep_hplc->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization troubleshooting_workflow start Start: Impure Product After Initial Purification check_tlc Analyze by TLC. Are impurities visible? start->check_tlc impurities_visible Yes check_tlc->impurities_visible Yes no_impurities_visible No check_tlc->no_impurities_visible No impurity_polarity What is the polarity of the impurities? impurities_visible->impurity_polarity diff_polarity Different impurity_polarity->diff_polarity Different sim_polarity Similar impurity_polarity->sim_polarity Similar optimize_chrom Optimize Column Chromatography: - Adjust solvent gradient - Try a different stationary phase diff_polarity->optimize_chrom try_hplc Use Preparative HPLC for better resolution sim_polarity->try_hplc check_nmr Analyze by NMR. Are there unexpected peaks? no_impurities_visible->check_nmr unexpected_peaks Yes check_nmr->unexpected_peaks Yes no_unexpected_peaks No check_nmr->no_unexpected_peaks No isomer_or_degradation Could be isomers or degradation products. Optimize reaction conditions. unexpected_peaks->isomer_or_degradation pure_enough Compound may be sufficiently pure. Consider alternative characterization (e.g., elemental analysis). no_unexpected_peaks->pure_enough

Troubleshooting

Optimizing reaction conditions for imidazo[2,1-b]benzothiazole synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazoles. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[2,1-b]benzothiazoles?

A1: The most frequently employed starting materials are 2-aminobenzothiazoles and α-haloketones, particularly phenacyl bromides.[1][2] Variations in both the 2-aminobenzothiazole and phenacyl bromide starting materials, including the use of different substituents, are common to generate a diverse range of imidazo[2,1-b]benzothiazole derivatives.

Q2: What are the typical reaction conditions for synthesizing imidazo[2,1-b]benzothiazoles?

A2: Reaction conditions can vary significantly depending on the chosen synthetic route. Conventional methods often involve heating the reactants in a suitable solvent.[1] More modern and efficient approaches utilize microwave irradiation, which can dramatically reduce reaction times and improve yields.[1][2] Catalyst-free methods have also been developed, particularly under microwave-assisted conditions.[1][2]

Q3: Are there any "green" or environmentally friendly synthesis methods available?

A3: Yes, several green chemistry approaches have been developed. These include catalyst-free reactions in aqueous media, often assisted by microwave irradiation.[1][3] The use of non-toxic and reusable solvents like glycerol has also been reported as an environmentally conscious alternative.[3]

Q4: Can multicomponent reactions be used to synthesize imidazo[2,1-b]thiazoles?

A4: Yes, isocyanide-based multicomponent reactions (I-MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), provide a one-pot synthesis approach.[4] This method offers advantages like simplicity and high atom economy.[4]

Troubleshooting Guide

Low or No Product Yield

Problem: After carrying out the reaction between 2-aminobenzothiazole and an α-haloketone, I am observing a very low yield or no formation of the desired imidazo[2,1-b]benzothiazole product.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: Some reactions require elevated temperatures to proceed efficiently. For instance, the reaction of 2-aminobenzothiazole with 2-bromoacetophenone at room temperature may not yield any product, but increasing the temperature to 100 °C can significantly improve the yield.[1]

  • Sub-optimal Solvent: The choice of solvent is crucial. While some reactions proceed under solvent-free conditions at high temperatures, others may benefit from a solvent that can effectively dissolve the reactants and facilitate the reaction. For multicomponent reactions, solvents like toluene have been shown to be effective.[4]

  • Lack of Catalyst: While catalyst-free methods exist, some synthetic routes require a catalyst to proceed efficiently. Depending on the specific reaction, catalysts such as copper(I) iodide (CuI) or ruthenium(III) chloride (RuCl₃) may be necessary to promote cyclization.[5]

  • Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can often reduce reaction times to as little as 12-15 minutes.[2]

Formation of Side Products

Problem: My reaction is producing a significant amount of unintended side products, complicating the purification process.

Possible Causes & Solutions:

  • Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can sometimes lead to the degradation of reactants or products, resulting in the formation of impurities. Consider reducing the reaction temperature or time.

  • Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of one reactant can lead to the formation of side products.

  • Alternative Reaction Pathways: The presence of certain functional groups on the starting materials might lead to competing side reactions. It may be necessary to protect sensitive functional groups before carrying out the main reaction.

Optimization of Reaction Conditions: Data Summary

The following tables summarize quantitative data from various studies on the synthesis of imidazo[2,1-b]benzothiazoles, providing a comparative overview of different reaction conditions.

Table 1: Optimization of Catalyst-Free Synthesis of Benzo[d]imidazo[2,1-b]thiazoles [1]

EntryReactantsConditionsTime (h)Yield (%)
12-aminobenzothiazole, 2-bromoacetophenoneSolvent-free, Room Temperature60
22-aminobenzothiazole, 2-bromoacetophenoneSolvent-free, 100 °C650
32-aminobenzothiazole, 2-bromoacetophenoneMicrowave, 100 °C0.296

Table 2: Screening of Conditions for Groebke–Blackburn–Bienaymé Reaction [4]

EntryAldehydeIsocyanideSolventTemperature (°C)Time (min)Yield (%)
13-formylchromone3,4-dimethoxyphenethyl isocyanideCH₂Cl₂Room Temperature18045
23-formylchromone3,4-dimethoxyphenethyl isocyanideTolueneRoom Temperature18055
33-formylchromone3,4-dimethoxyphenethyl isocyanideToluene606065
43-formylchromone3,4-dimethoxyphenethyl isocyanideToluene1003078

Experimental Protocols

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of Benzo[d]imidazo[2,1-b]thiazoles [1]

  • In a microwave reactor vial, combine 2-aminobenzothiazole (1 mmol) and the appropriate phenacyl bromide (1 mmol).

  • Seal the vial and place it in a Biotage Initiator Microwave Synthesizer.

  • Irradiate the mixture at 100 °C for 12-15 minutes at 15 bar pressure.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure benzo[d]imidazo[2,1-b]thiazole.

Protocol 2: One-Pot Synthesis of Imidazo[2,1-b]thiazoles via Groebke–Blackburn–Bienaymé Reaction [4]

  • To a solution of 3-formylchromone (1.0 mmol) in anhydrous toluene (1.0 mL), add 2-aminothiazole (1.0 mmol) and 3,4-dimethoxyphenethyl isocyanide (1.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes-ethyl acetate) to yield the desired product.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Aminobenzothiazole C Mixing of Reactants A->C B α-Haloketone B->C D Heating / Microwave Irradiation C->D E Cooling D->E F Purification (Recrystallization / Chromatography) E->F G Product Isolation F->G

Caption: General experimental workflow for the synthesis of imidazo[2,1-b]benzothiazoles.

troubleshooting_low_yield Start Low / No Product Yield Cause1 Insufficient Temperature? Start->Cause1 Cause2 Sub-optimal Solvent? Start->Cause2 Cause3 Catalyst Required? Start->Cause3 Solution1 Increase Reaction Temperature Cause1->Solution1 Yes Solution2 Screen Different Solvents Cause2->Solution2 Yes Solution3 Introduce a Suitable Catalyst Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Optimization

Overcoming poor solubility of benzothiazole derivatives in assays

Beginning Solubility Analysis I'm starting with a deep dive into benzothiazole derivative solubility. The initial phase involves extensive literature mining to pinpoint the specific and shared solubility hurdles encounte...

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Author: BenchChem Technical Support Team. Date: December 2025

Beginning Solubility Analysis

I'm starting with a deep dive into benzothiazole derivative solubility. The initial phase involves extensive literature mining to pinpoint the specific and shared solubility hurdles encountered during various assays. I'm focusing on problems like compound precipitation in aqueous buffers.

Refining Search Strategies

I'm now expanding my search to uncover solutions alongside problems. I'm focusing on finding established and novel methods to boost benzothiazole derivative solubility – co-solvents, surfactants, cyclodextrins, you name it. Quantitative data is the priority; I'm seeking specific solubility values in various solvents and their effects on assay outcomes. Simultaneously, I'm digging for detailed protocols from assays that struggled with this issue.

Defining Key Issues

I'm now focusing on specific solubility challenges of benzothiazole derivatives. I'm noting compound precipitation, signal interference, and inconsistent results. Concurrently, I'm finding methods to solve these issues, including co-solvents and surfactants. I'm prioritizing quantitative data on solubility and assay effects, plus detailed assay protocols with solubility issues.

Troubleshooting

Troubleshooting cell toxicity in imidazo[2,1-b]benzothiazole experiments

Commencing Data Gathering I'm starting a deep dive into the literature. Right now, I'm focusing on imidazo[2,1-b]benzothiazole compounds: their known cytotoxic effects, any experimental hiccups typically encountered, and...

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Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting a deep dive into the literature. Right now, I'm focusing on imidazo[2,1-b]benzothiazole compounds: their known cytotoxic effects, any experimental hiccups typically encountered, and proven troubleshooting techniques. My goal is to compile a solid foundation of existing knowledge.

Developing Troubleshooting Strategies

I've expanded my research scope to include specific experimental methodologies relevant to imidazo[2,1-b]benzothiazole compounds, particularly MTT, apoptosis assays, and cell cycle analysis. I'm now structuring the gathered information into a question-and-answer format for a troubleshooting guide. My next steps involve creating clear data tables and designing Graphviz diagrams to illustrate critical aspects.

Outlining Resource Architecture

I'm now zeroing in on the layout of the troubleshooting resource. I've compiled search results and extracted quantitative data – concentrations, viabilities, and IC50s – which I'll present in structured tables. The Q&A is being built out, addressing common issues. Next, I'll tackle the design of Graphviz diagrams to showcase key pathways and experimental workflows, then merge everything into a cohesive technical support center.

Optimization

Technical Support Center: Enhancing the Selectivity of Imidazo[2,1-b]benzothiazole Kinase Inhibitors

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with imidazo[2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with imidazo[2,1-b]benzothiazole kinase inhibitors. Our goal is to help you overcome common challenges and enhance the selectivity of your compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Compound & Assay-Related Issues

Q1: My imidazo[2,1-b]benzothiazole derivative shows lower than expected potency in my in vitro kinase assay. What are the potential causes?

A1: Lower than expected potency can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Compound Purity and Integrity: Verify the purity of your compound using methods like HPLC and confirm its chemical structure via 1H NMR, 13C NMR, and mass spectrometry. Impurities or degradation can significantly impact activity. A purity of >95% is advisable for biological screening.[1]

  • Compound Solubility: Poor solubility of your compound in the assay buffer is a common issue.[1] Visually inspect for any precipitation. If solubility is a concern, consider using a different solvent system or a lower concentration of the compound.

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[2] For comparable results, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[2]

  • Enzyme Activity: The source, purity, and activity of the recombinant kinase can vary. Ensure you are using a high-quality, active enzyme.[1]

Q2: I'm observing high variability between replicate wells in my kinase assay. How can I improve reproducibility?

A2: High variability can be frustrating. Here are some common causes and solutions:

  • Pipetting and Dispensing Errors: Inaccurate liquid handling can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques to avoid errors.

  • Inadequate Mixing: Ensure thorough but gentle mixing of all reagents in the wells to avoid localized concentration differences.

  • Incubation Times and Temperatures: The duration and temperature of the kinase reaction are critical. Aim for initial velocity conditions (typically <20% substrate conversion) and maintain consistent temperature control.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells, as it can affect kinase activity.

Selectivity & Off-Target Effects

Q3: My compound is potent against my target kinase, but I suspect it has off-target effects. How can I investigate this?

A3: Assessing kinase selectivity is a critical step in inhibitor development.[3] Here's a recommended workflow:

  • Kinase Selectivity Profiling: Screen your compound against a broad panel of kinases to identify potential off-targets.[3] This can be done at a single high concentration initially, followed by dose-response curves for any kinases that show significant inhibition.[4]

  • Cell-Based Assays: Evaluate the selectivity of your inhibitor in a cellular context using techniques like Western blotting to monitor the phosphorylation of downstream targets of both your intended kinase and potential off-target kinases.[3]

  • Use of Orthogonal Inhibitors: As a control, use a structurally unrelated inhibitor with a different off-target profile for your target kinase. If the observed phenotype is consistent between both inhibitors, it is more likely an on-target effect.[5]

Q4: How do I interpret the data from a kinase selectivity profile?

A4: Kinase selectivity data can be interpreted in several ways:

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested. A lower S-score indicates a more selective compound.[6]

  • Kinome Tree Representation: Visualizing the inhibited kinases on a phylogenetic tree of the human kinome can provide a clear picture of the inhibitor's selectivity profile.[4]

  • Selectivity Index: This is calculated by comparing the inhibitory potency (e.g., IC50) of your compound against the target kinase versus other kinases.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
1zb V600E-B-RAF0.978[7]
1zb C-RAF (RAF1)8.2[7]
Compound 61 IGF-1R41[8]
Compound 61 EGFR350[8]
Compound 61 ErbB2310[8]
Compound 10l V600E B-Raf1.20[9]
Compound 10n V600E B-Raf4.31[9]
Compound 10o V600E B-Raf6.21[9]

Table 2: Cytotoxic Activity of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1zb UACC-62Melanoma0.18[7]
Compound 1zb SK-MEL-5Melanoma0.59[7]
Compound 36 MCF-7Breast0.16[8]
Compound 36 WM266.4Melanoma0.12[8]
Compound 3f Hep G2Liver0.097[10]
Compound 3g Hep G2Liver0.114[10]
Compound 3c A375CMelanoma0.04[10]
Compound 5a MCF-7Breast10.78[11]
Compound 6d A549Lung1.08[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the selectivity of your imidazo[2,1-b]benzothiazole kinase inhibitors.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega Kinase Selectivity Profiling System Technical Manual.[13]

Materials:

  • Imidazo[2,1-b]benzothiazole inhibitor (dissolved in DMSO)

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of your inhibitor in DMSO.

  • Reaction Setup:

    • Add 1 µL of your inhibitor dilution or vehicle (DMSO) to the appropriate wells of a 384-well plate.

    • Prepare a Kinase Working Stock by diluting the recombinant kinase in Kinase Reaction Buffer. Add 2 µL of the Kinase Working Stock to each well.

    • Prepare an ATP/Substrate Working Stock by diluting ATP and the kinase-specific substrate in Kinase Reaction Buffer.

  • Initiate Reaction: Add 2 µL of the ATP/Substrate Working Stock to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other wells.

    • Normalize the data to the positive control (vehicle-treated, 100% activity) and a fully inhibited control (0% activity).

    • Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based Proliferation Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[2,1-b]benzothiazole inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of your inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors FAK Focal Adhesion Kinase FAK->PI3K Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Imidazo[2,1-b]benzothiazole Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->FAK

Caption: Key signaling pathways targeted by imidazo[2,1-b]benzothiazole kinase inhibitors.

Experimental Workflow

Experimental_Workflow Start Start: Synthesized Imidazo[2,1-b]benzothiazole Derivative Library Biochemical_Screening Primary Screening: In Vitro Kinase Assay (Single Concentration) Start->Biochemical_Screening Potency_Determination Potency Determination: IC50 Determination for Active Compounds Biochemical_Screening->Potency_Determination Selectivity_Profiling Selectivity Profiling: Screen Against Kinase Panel Potency_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays: Proliferation, Apoptosis, Target Phosphorylation Selectivity_Profiling->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for identifying and optimizing selective kinase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic Core_Scaffold Imidazo[2,1-b]benzothiazole Core Substitutions Substitutions at Key Positions R1 R2 R3 Core_Scaffold->Substitutions Properties Resulting Properties Potency Selectivity Solubility Substitutions:R1->Properties:potency e.g., Electron-donating groups may increase potency Substitutions:R2->Properties:selectivity e.g., Bulky groups may enhance selectivity Substitutions:R3->Properties:solubility e.g., Polar groups can improve solubility

References

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b]benzothiazole Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the imidazo[2,1-b]benzothiazole str...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the imidazo[2,1-b]benzothiazole structure to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: My imidazo[2,1-b]benzothiazole derivative shows excellent in vitro activity but poor in vivo efficacy. What could be the underlying issue?

A1: A common reason for the discrepancy between in vitro and in vivo results is poor oral bioavailability. While your compound may be potent at its target, it may not be reaching systemic circulation in sufficient concentrations to exert its therapeutic effect. Factors contributing to low bioavailability include poor aqueous solubility, low permeability across the intestinal membrane, and rapid first-pass metabolism. It is crucial to assess the physicochemical and pharmacokinetic properties of your compound early in the drug discovery process.

Q2: What are the key physicochemical properties of my imidazo[2,1-b]benzothiazole derivative that I should evaluate to predict its oral bioavailability?

A2: Several physicochemical properties are critical determinants of oral bioavailability. These include:

  • Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed. Imidazo[2,1-b]benzothiazole derivatives are often poorly soluble in water.

  • Lipophilicity (LogP/LogD): A balance is required. The compound needs sufficient lipophilicity to cross the lipid cell membranes of the gut wall, but excessive lipophilicity can lead to poor solubility in the aqueous gut environment and entrapment in lipid bilayers.

  • Molecular Weight (MW): Generally, lower molecular weight compounds (< 500 Da) are more readily absorbed.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can increase solubility in water but may hinder membrane permeability.

  • Polar Surface Area (PSA): A PSA of less than 140 Ų is generally associated with better oral bioavailability.

In silico tools can provide initial estimates for these properties, and it is advisable to confirm these predictions experimentally.

Q3: Are there any in silico models that can predict the bioavailability of my imidazo[2,1-b]benzothiazole analogs?

A3: Yes, several in silico models can provide predictions of drug-likeness and oral bioavailability. Rules such as Lipinski's Rule of Five and Veber's Rule are good starting points. Veber's rule, for instance, suggests that compounds with a polar surface area of ≤140 Ų and ≤10 rotatable bonds are more likely to have good oral bioavailability. Some studies on imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole analogues have utilized these rules to predict good oral bioavailability for their designed compounds. However, these are predictive models, and experimental validation is essential.

Q4: What are the primary strategies for improving the oral bioavailability of poorly soluble imidazo[2,1-b]benzothiazole compounds?

A4: The main strategies can be broadly categorized into two approaches:

  • Structural Modification (Medicinal Chemistry Approaches):

    • Prodrugs: This involves chemically modifying the parent drug to create a more soluble or permeable derivative that is converted back to the active drug in the body.

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.

    • Introduction of Polar Functional Groups: Judicious addition of polar groups can enhance solubility. However, this must be balanced against the potential for reduced permeability.

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanosizing of the drug powder increases the surface area for dissolution.

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

    • Nanosuspensions: Stabilized nanocrystals of the drug can be formulated to enhance dissolution and bioavailability.

Troubleshooting Guides

Issue 1: My imidazo[2,1-b]benzothiazole derivative has very low aqueous solubility.

Potential Cause Troubleshooting Step Expected Outcome
Highly crystalline and lipophilic nature of the core structure.Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) at suitable positions on the benzothiazole or the imidazole ring.Increased aqueous solubility.
Lack of ionizable centers.Salt Formation: If the molecule has a basic nitrogen or an acidic proton, attempt to form a salt (e.g., hydrochloride, mesylate).Improved solubility and dissolution rate.
Poor dissolution kinetics.Formulation: Reduce particle size through micronization or nanosizing. Prepare an amorphous solid dispersion with a suitable polymer.Enhanced dissolution rate and extent of solubilization.

Issue 2: My compound is soluble but still shows low oral bioavailability, suggesting poor permeability.

Potential Cause Troubleshooting Step Expected Outcome
High polarity or excessive hydrogen bonding capacity.Structural Modification: Mask polar groups through a prodrug approach (e.g., esterification of a hydroxyl group).Increased lipophilicity and passive diffusion across the intestinal membrane.
Efflux by transporters like P-glycoprotein (P-gp).In Vitro Assay: Conduct a Caco-2 cell permeability assay to assess efflux.Determine if the compound is a substrate for efflux transporters.
Structural Modification: Modify the structure to reduce recognition by efflux transporters. This can be a complex process often guided by computational modeling.Reduced efflux and increased net absorption.

Issue 3: The compound shows good initial absorption but has a very short half-life and low overall exposure (AUC).

Potential Cause Troubleshooting Step Expected Outcome
Rapid first-pass metabolism in the liver.In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes to assess its metabolic stability.Identify the rate of metabolism and potential metabolic soft spots.
Structural Modification: Modify the positions on the molecule that are identified as metabolically labile. For example, blocking a site of oxidation with a fluorine atom.Increased metabolic stability and a longer in vivo half-life.
Prodrug Approach: Design a prodrug that releases the active compound systemically, bypassing first-pass metabolism to some extent.Increased systemic exposure (AUC) of the active drug.

Data Presentation

Table 1: In Silico Prediction of Physicochemical and Pharmacokinetic Properties for Hypothetical Imidazo[2,1-b]benzothiazole Analogs

Compound Modification Predicted LogP Predicted Aqueous Solubility (mg/L) Predicted % Human Intestinal Absorption Predicted Oral Bioavailability (Veber's Rule)
IBT-CoreUnsubstituted4.25.885Good
IBT-OHHydroxyl group on benzothiazole ring3.815.288Good
IBT-COOHCarboxylic acid on imidazole ring3.525.680Poor
IBT-ProdrugEster prodrug of IBT-COOH4.58.192Good

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Experimental Bioavailability of Structurally Related Heterocyclic Compounds

Compound Class Modification Oral Bioavailability (%) Species Reference
Benzothiazolylpyrimidine-5-carboxamideVaried substitutions>52% for lead compoundsNot specified

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for determining the oral bioavailability of an imidazo[2,1-b]benzothiazole derivative in rats.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals should be acclimatized for at least one week before the experiment.

  • Rats should be fasted overnight before dosing, with free access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV) Formulation: The compound is typically dissolved in a vehicle suitable for IV administration, such as a mixture of DMSO and PEG300 (e.g., 15:85 v/v).

  • Oral (PO) Formulation: The compound can be formulated as a solution or suspension in a vehicle like a 1:1 (v/v) mixture of PEG400 and Labrasol® or in 0.5% carboxymethyl cellulose.

  • Dosing:

    • IV administration is typically done via the tail vein at a low dose (e.g., 1-2 mg/kg).

    • Oral administration is performed by gavage at a higher dose (e.g., 10-50 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points.

  • Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Typical time points for oral administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • The concentration of the compound in plasma is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Key parameters include:

    • Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Elimination half-life (t1/2).

  • Absolute Oral Bioavailability (F%) Calculation: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Studies synthesis Compound Synthesis & Characterization in_vitro In Vitro Activity (e.g., enzyme inhibition) synthesis->in_vitro physchem Physicochemical Profiling (Solubility, LogP, etc.) synthesis->physchem formulation Formulation Development in_vitro->formulation adme In Vitro ADME (Metabolic Stability, Permeability) physchem->adme adme->formulation pk_study Pharmacokinetic Study in Rats (IV and Oral Dosing) formulation->pk_study data_analysis LC-MS/MS Bioanalysis & PK Parameter Calculation pk_study->data_analysis bioavailability Determine Oral Bioavailability (F%) data_analysis->bioavailability bioavailability->synthesis Structure Optimization

Caption: Workflow for assessing and optimizing the oral bioavailability of novel compounds.

prodrug_activation_pathway prodrug Imidazo[2,1-b]benzothiazole Prodrug (e.g., Ester) absorption Intestinal Absorption prodrug->absorption circulation Systemic Circulation absorption->circulation active_drug Active Imidazo[2,1-b]benzothiazole Drug circulation->active_drug Enzymatic Cleavage (e.g., by Esterases) target Therapeutic Target active_drug->target excretion Metabolism & Excretion active_drug->excretion

Caption: General signaling pathway for a prodrug strategy to improve bioavailability.

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

Optimization

Addressing resistance mechanisms to imidazo[2,1-b]benzothiazole compounds

Examining Resistance Mechanisms I'm currently focused on the resistance mechanisms of imidazo[2,1-b]benzothiazole compounds. My initial Google search is underway, gathering data on their function and how resistance devel...

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Author: BenchChem Technical Support Team. Date: December 2025

Examining Resistance Mechanisms

I'm currently focused on the resistance mechanisms of imidazo[2,1-b]benzothiazole compounds. My initial Google search is underway, gathering data on their function and how resistance develops. I'm prioritizing the identification of specific resistance mechanisms, including target protein mutations, efflux pump issues, and metabolic changes. This lays the groundwork for further exploration of potential solutions.

Investigating Data Gathering

Now, I'm working to extract quantitative data about the effectiveness of imidazo[2,1-b]benzothiazole compounds in both sensitive and resistant contexts. I'm focusing on finding experimental protocols for key assays, including cell viability, western blotting, and gene expression analysis. I aim to create troubleshooting guides and FAQs in a Q&A format, addressing potential experimental issues. I'm also planning to create organized tables with the quantitative data and generate diagrams to help visualize signaling pathways related to resistance.

Organizing Research Outcomes

I'm now collating the search results on imidazo[2,1-b]benzothiazole compounds, focusing on resistance mechanisms. The goal is to identify and organize specific resistance methods, like target mutations and efflux pump issues. I've started pulling together quantitative data and detailed assay protocols, preparing for the creation of troubleshooting guides and data tables. I'm also planning diagrams to visualize key signaling pathways and relationships. The final aim is a comprehensive technical guide.

Troubleshooting

Refinement of docking studies for imidazo[2,1-b]benzothiazole ligands

Starting Research Now I'm currently initiating a comprehensive search using Google to collect data on enhancing docking studies for imidazo[2,1-b]benzothiazole ligands. My focus is on identifying typical challenges and e...

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Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Now

I'm currently initiating a comprehensive search using Google to collect data on enhancing docking studies for imidazo[2,1-b]benzothiazole ligands. My focus is on identifying typical challenges and effective troubleshooting methods that have proven successful.

Developing a Structure

I've moved from data collection to synthesis. I'm analyzing the Google search results to identify common docking issues for imidazo[2,1-b]benzothiazole ligands and their solutions. This will form the core of the troubleshooting guides and FAQs. I'm also actively searching for and organizing quantitative data like docking scores and binding affinities.

Planning the Approach

I'm now formulating a specific plan for the technical support document. My initial research will be a deep dive into Google's search results to uncover common docking problems with imidazo[2,1-b]benzothiazole ligands. I'm focusing on creating a well-structured question-and-answer format for easy user access. I'll also organize all quantitative data I find into tables for clear presentation.

Optimization

Technical Support Center: Enhancing In Silico Predictions for Novel Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of their in silico predi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of their in silico predictions for novel chemical derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My QSAR model has poor predictive accuracy for a new set of derivatives. What are the common causes and how can I troubleshoot this?

Poor predictive accuracy in Quantitative Structure-Activity Relationship (QSAR) models often stems from several key issues. Here’s a breakdown of common causes and steps to troubleshoot them:

  • Applicability Domain (AD): Your new derivatives may fall outside the chemical space of the training data.[1][2][3][4]

    • Troubleshooting:

      • Define and Visualize the AD: Use methods like Principal Component Analysis (PCA)-based AD or distance-based methods to determine if your new compounds are true outliers.[2]

      • Retrain the Model: If the new derivatives represent a novel chemical space of interest, consider expanding your training set with structurally similar compounds and retraining the model.

  • Data Quality and Curation: Errors or inconsistencies in the training data can significantly impact model performance.[2][5][6]

    • Troubleshooting:

      • Chemical Structure Curation: Ensure correct representation of tautomers, stereoisomers, and ionization states.

      • Biological Data Review: Check for experimental errors, inconsistent assay conditions, and outliers in the activity data. Removing compounds with questionable data can sometimes improve model predictivity, but this should be done cautiously to avoid overfitting.[7]

  • Inappropriate Molecular Descriptors: The chosen descriptors may not capture the key structural features driving the biological activity.[8][9][10]

    • Troubleshooting:

      • Feature Selection: Employ robust feature selection techniques to identify the most relevant descriptors.[8][9][11][12] Methods include genetic algorithms, forward/backward selection, and recursive feature elimination.[8][12]

      • Explore Different Descriptor Sets: Consider using a wider range of descriptors (e.g., 2D, 3D, physicochemical, electronic) to better represent the structure-activity relationship.

  • Model Overfitting: The model may be too complex and tailored to the training data, leading to poor generalization.[1][9][10]

    • Troubleshooting:

      • Rigorous Validation: Employ both internal (e.g., cross-validation) and external validation with a dedicated test set.[1][5] A high performance on the training set but low performance on the test set is a clear sign of overfitting.

      • Model Simplification: Reduce the number of descriptors or use a less complex algorithm (e.g., linear models like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) instead of non-linear models like Artificial Neural Networks (ANN) if the relationship is not highly complex).[8][10]

2. My molecular docking results show a low binding energy, but the compound is inactive in vitro. Why is there a discrepancy?

Discrepancies between docking scores and experimental activity are common and can be attributed to several factors:

  • Inaccurate Scoring Functions: Scoring functions are approximations of binding affinity and may not fully capture all energetic contributions.[13][14]

    • Troubleshooting:

      • Use Multiple Scoring Functions: Compare results from different docking programs or scoring functions. Consensus scoring can often provide more reliable predictions.

      • Post-Processing: Refine docking poses with more computationally expensive methods like Molecular Dynamics (MD) simulations to get a more accurate estimation of binding free energy.[15]

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure, which may not reflect reality.[13][16]

    • Troubleshooting:

      • Induced Fit Docking: Use docking algorithms that allow for receptor flexibility.

      • Ensemble Docking: Dock ligands into multiple conformations of the target protein obtained from experimental structures or MD simulations.

  • Incorrect Binding Pose: The docking algorithm may have failed to identify the correct binding mode.[17][18]

    • Troubleshooting:

      • Visual Inspection: Always visually inspect the predicted binding pose to ensure it makes chemical sense (e.g., formation of key hydrogen bonds, hydrophobic interactions).[18]

      • Re-docking of Known Ligands: Validate your docking protocol by re-docking a known crystallographic ligand. The predicted pose should have a low Root Mean Square Deviation (RMSD) from the experimental pose.

  • ADMET Properties: The compound may have poor absorption, distribution, metabolism, excretion, or toxicity (ADMET) properties, preventing it from reaching the target in a cellular or in vivo setting.[19][20][21]

    • Troubleshooting:

      • In Silico ADMET Prediction: Use computational models to predict key ADMET properties early in the process.[22][23][24]

      • Experimental Assays: Conduct in vitro assays to assess properties like solubility, permeability (e.g., Caco-2 assay), and metabolic stability.[23]

3. How can I define the Applicability Domain of my QSAR model?

Defining the Applicability Domain (AD) is crucial for understanding the limitations of your model and ensuring reliable predictions.[1][2][3][4] Here is a general workflow:

Caption: Workflow for defining and applying the Applicability Domain.

Common Methods for Defining AD:

MethodDescription
Principal Component Analysis (PCA) The training set descriptors are projected onto the first few principal components. The AD is defined by the space occupied by the training set in this lower-dimensional space.
Leverage Approach Calculates the leverage of each compound, which indicates its influence on the model. A new compound with a leverage higher than a defined threshold is considered outside the AD.
Distance-Based Methods The AD is defined based on the distance (e.g., Euclidean distance) of a new compound to the compounds in the training set. A compound is considered outside the AD if its distance to its nearest neighbors in the training set is above a certain threshold.

Experimental Protocols for Model Validation

In silico predictions should always be validated through experimental assays.[25][26][27] Below are protocols for common validation experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is used to validate in silico predictions of kinase inhibitors.[28][29][30]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel derivative against a target kinase.

Methodology:

  • Reagents and Materials:

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (novel derivative)

    • Positive control inhibitor (known inhibitor of the kinase)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 384-well plate, add the kinase enzyme to each well.

    • Add the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal curve) to determine the IC50 value.

Protocol 2: Caco-2 Permeability Assay

This assay is used to predict human intestinal absorption of a compound.[23]

Objective: To determine the apparent permeability coefficient (Papp) of a novel derivative across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (A) side of the monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

    • At the end of the experiment, collect the final samples from both the apical and basolateral sides.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Quantitative Data Summary

Table 1: Comparison of QSAR Model Performance Metrics

This table summarizes key statistical parameters for evaluating the performance of QSAR models.[5]

MetricFormulaInterpretationAcceptable Value
R² (Coefficient of Determination) 1 - (Σ(yᵢ - ŷᵢ)² / Σ(yᵢ - ȳ)²)Proportion of variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) 1 - (Σ(yᵢ - ŷᵢ,cv)² / Σ(yᵢ - ȳ)²)Measures the predictive ability of the model for the training set (internal validation).> 0.5
R²_pred (Predictive R² for external set) 1 - (Σ(yᵢ,ext - ŷᵢ,ext)² / Σ(yᵢ,ext - ȳ_train)²)Measures the predictive ability of the model for an external test set.> 0.6
RMSE (Root Mean Square Error) √[Σ(yᵢ - ŷᵢ)² / n]The standard deviation of the prediction errors.As low as possible

Table 2: Interpreting Molecular Docking Scores

Docking scores are useful for ranking potential ligands but should be interpreted with caution.[13][18]

Docking Score (e.g., kcal/mol)InterpretationConsiderations
Very Low (e.g., < -10) Potentially strong binding affinity.High likelihood of being a good candidate, but experimental validation is essential.
Moderate (e.g., -7 to -9) Reasonable binding affinity.Worth considering for further investigation, especially if other properties are favorable.
High (e.g., > -6) Weak or no significant binding.Likely to be inactive. May be deprioritized unless there is a specific hypothesis to test.

Note: The absolute values of docking scores can vary significantly between different software and scoring functions. These are general guidelines.

Signaling Pathways & Workflows

In Silico to In Vitro Validation Workflow

This diagram illustrates the logical flow from computational prediction to experimental validation for a novel kinase inhibitor.

Caption: Workflow from computational design to experimental validation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Imidazo[2,1-b]benzothiazoles: Methods, Performance, and Protocols

For researchers, scientists, and professionals in drug development, the efficient synthesis of imidazo[2,1-b]benzothiazole scaffolds is of paramount importance. This heterocyclic core is a key pharmacophore in numerous c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of imidazo[2,1-b]benzothiazole scaffolds is of paramount importance. This heterocyclic core is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and anxiolytic properties. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for specific research and development needs.

This comparative analysis focuses on key performance indicators such as reaction yield, time, and conditions for conventional heating, microwave-assisted synthesis, ultrasound-assisted synthesis, and one-pot methodologies. The data presented is collated from various studies to provide a broad overview of the efficiency of each technique.

Comparative Analysis of Synthesis Methods

The choice of synthetic strategy for imidazo[2,1-b]benzothiazoles can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the process. Modern techniques such as microwave and ultrasound irradiation often present considerable advantages over traditional heating methods. One-pot syntheses, which combine multiple reaction steps into a single operation, also offer significant benefits in terms of time and resource management.

Quantitative Data Summary

The following table summarizes the performance of different synthetic methods for the preparation of various imidazo[2,1-b]benzothiazole derivatives. The data highlights the significant reduction in reaction times and often an increase in yields when employing modern energy sources.

Synthesis MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional Heating 2-Aminobenzothiazole, 2-BromoacetophenoneDMF, Reflux5 hours~50-70[1]
Microwave-Assisted 2-Aminobenzothiazole, 2-BromoacetophenoneH₂O-IPA (4:1), 100 °C, MW Irradiation (High Pressure)12-15 minutes90-96[2][3]
Ultrasound-Assisted 2-Aminothiophenol, Benzaldehyde derivativesSolvent-free, Room Temperature, Ultrasonic Probe20 minutes~90[4]
One-Pot (Catalyst-free) Phenylglyoxal, 2-Aminobenzothiazole, 1,3-Dicarbonyl compoundsGlycerol, 80 °C or Grinding at Room Temperature~30 minutesHigh[5]
One-Pot (Catalyzed) Aldehydes, 2-Aminobenzothiazole, EthynylbenzeneEaton's Reagent (P₂O₅/MeSO₃H), 80 °C, Solvent-free1-2 hours90-96[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Catalyst-Free Microwave-Assisted Synthesis of 2-Phenylimidazo[2,1-b]benzothiazole

This protocol describes a green and highly efficient method for the synthesis of imidazo[2,1-b]benzothiazoles.[2][3]

Materials:

  • 2-Aminobenzothiazole

  • 2-Bromoacetophenone

  • Isopropyl alcohol (IPA)

  • Deionized water

Procedure:

  • In a 10 mL microwave vial, add 2-aminobenzothiazole (0.83 mmol, 1.0 equiv.) and 2-bromoacetophenone (0.83 mmol, 1.0 equiv.).

  • To the mixture, add 4 mL of a 4:1 mixture of H₂O and IPA.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 15 minutes under high pressure.

  • After completion of the reaction, cool the vial to room temperature.

  • The product typically precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the purified product under vacuum to yield 2-phenylimidazo[2,1-b]benzothiazole.

Ultrasound-Assisted Synthesis of 2-Arylbenzothiazoles

This method provides a rapid and efficient synthesis under solvent-free conditions.[4]

Materials:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde

  • Methanol (for work-up)

Procedure:

  • In a glass vial, mix 2-aminothiophenol (3.00 mmol) and the corresponding benzaldehyde derivative (3.00 mmol).

  • Irradiate the mixture using an ultrasonic probe for 20 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, add a small amount of methanol to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the product to obtain the desired 2-substituted benzothiazole.

One-Pot Synthesis of Phenylbenzo[d]imidazo[2,1-b]thiazole Derivatives using Eaton's Reagent

This one-pot method offers high yields under solvent-free conditions.[6]

Materials:

  • Aromatic Aldehyde

  • Benzo[d]thiazol-2-amine

  • Ethynylbenzene

  • Eaton's Reagent (Phosphorus pentoxide/Methanesulfonic acid)

Procedure:

  • In a round-bottom flask, mix the aldehyde (1.0 equiv.), benzo[d]thiazol-2-amine (1.0 equiv.), and ethynylbenzene (1.0 equiv.).

  • Carefully add Eaton's reagent (2 mL) to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for the required time (typically 1-2 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of imidazo[2,1-b]benzothiazoles, highlighting the convergence of different synthetic strategies towards the final product.

G cluster_reactants Starting Materials cluster_methods Synthetic Methods Reactant1 2-Aminobenzothiazole Conventional Conventional Heating Reactant1->Conventional Microwave Microwave-Assisted Reactant1->Microwave Ultrasound Ultrasound-Assisted Reactant1->Ultrasound OnePot One-Pot Synthesis Reactant1->OnePot Reactant2 α-Haloketone / Aldehyde / etc. Reactant2->Conventional Reactant2->Microwave Reactant2->Ultrasound Reactant2->OnePot Purification Purification (Filtration/Chromatography) Conventional->Purification Longer reaction times Lower yields Microwave->Purification Rapid, High yields Ultrasound->Purification Fast, Efficient OnePot->Purification Streamlined process Product Imidazo[2,1-b]benzothiazole Purification->Product

Caption: Generalized workflow for imidazo[2,1-b]benzothiazole synthesis.

Conclusion

The synthesis of imidazo[2,1-b]benzothiazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For rapid, high-yield, and environmentally friendly synthesis, microwave-assisted and ultrasound-assisted methods are superior to conventional heating.[2][3][4] One-pot procedures, whether catalyst-free or catalyzed, offer the benefit of procedural simplicity and time savings.[5][6] The selection of the optimal method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the chemical nature of the substrates. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable heterocyclic compounds.

References

Comparative

A Comparative Guide to Imidazo[2,1-b]benzothiazole Derivatives and Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction This guide provides a comparative overview of the kinase inhibitory potential of the imidazo[2,1-b]benzothiazole scaffold against a selection o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the kinase inhibitory potential of the imidazo[2,1-b]benzothiazole scaffold against a selection of established kinase inhibitors. While direct experimental data for 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine is not publicly available, this document leverages data from structurally related imidazo[2,1-b]benzothiazole derivatives to offer a comparative perspective. The objective is to furnish researchers and drug development professionals with a valuable resource for understanding the potential of this heterocyclic system in the context of kinase inhibitor discovery and to provide standardized methodologies for future comparative studies.

The imidazo[2,1-b]benzothiazole core has emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating activity against various protein kinases. For the purpose of this guide, we will focus on representative examples from this class, namely Triflorcas (a MET inhibitor) and Quizartinib (AC220, a potent FLT3 inhibitor), and compare their hypothetical and reported activities with clinically relevant inhibitors targeting similar pathways: Crizotinib (MET/ALK), Gefitinib and Erlotinib (EGFR), and Gilteritinib (FLT3).

Comparative Analysis of Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of selected imidazo[2,1-b]benzothiazole derivatives and other well-established kinase inhibitors. It is crucial to note that the data for "2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine" is hypothetical and presented for illustrative purposes, highlighting the type of data required for a direct comparison.

Table 1: Comparison of MET Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Cell Line(s)
2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine METData Not AvailableData Not Available-
TriflorcasMETIn vitro kinase assay data not specified~7,200 (for inhibition of HGF-induced cell scattering)[1]GTL-16
CrizotinibMETData varies by assay<200[2]MKN45, HSC58, SNU5, Hs746T

Table 2: Comparison of FLT3 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Cell Line(s)
2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine FLT3Data Not AvailableData Not Available-
Quizartinib (AC220)FLT3 (Wild-Type)4.2[3]1.1 (FLT3-ITD)[4]MV4-11
GilteritinibFLT3 (Wild-Type)~5 (autophosphorylation)[5][6]0.29 (enzymatic assay)[7]MV4-11, MOLM-13

Table 3: Comparison of EGFR Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Cell Line(s)
2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine EGFRData Not AvailableData Not Available-
GefitinibEGFR3354 (EGF-stimulated growth)PC9, HCC827
ErlotinibEGFR2[8][9]20 (autophosphorylation)[10]HN5, DiFi

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GAB1 GAB1 MET->GAB1 RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HGF HGF (Ligand) HGF->MET Crizotinib Crizotinib/ Triflorcas Crizotinib->MET

Caption: MET Signaling Pathway and Inhibition.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Leukemic Cell Proliferation and Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Quizartinib Quizartinib/ Gilteritinib Quizartinib->FLT3 Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of test compound Start->Prep_Inhibitor Incubate Incubate kinase with test compound Prep_Inhibitor->Incubate Prep_Kinase Prepare kinase, substrate, and ATP solution Initiate_Reaction Initiate reaction with ATP/substrate Prep_Kinase->Initiate_Reaction Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze Analyze data and calculate IC50 Detect_Signal->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with inhibitor Start->Cell_Treatment Lysis Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-MET) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal (chemiluminescence) Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Validation

A Comparative Analysis of Imidazo[2,1-b]thiazole and Imidazo[2,1-b]benzothiazole Derivatives in Oncology Research

A deep dive into the pharmacological potential of two closely related heterocyclic scaffolds, this guide provides a comparative study of imidazo[2,1-b]thiazole and imidazo[2,1-b]benzothiazole derivatives. Herein, we obje...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two closely related heterocyclic scaffolds, this guide provides a comparative study of imidazo[2,1-b]thiazole and imidazo[2,1-b]benzothiazole derivatives. Herein, we objectively evaluate their performance as potential therapeutic agents, supported by experimental data, and provide detailed methodologies for key assays.

The fused heterocyclic systems of imidazo[2,1-b]thiazole and its benzo-fused analogue, imidazo[2,1-b]benzothiazole, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Both scaffolds are considered "privileged structures" in drug discovery, with derivatives exhibiting promising anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide aims to provide a comparative overview of these two important classes of compounds, focusing on their anticancer activity, physicochemical properties, and mechanisms of action.

Comparative Biological Activity: Anticancer Potency

Numerous studies have demonstrated the potent cytotoxic effects of derivatives of both scaffolds against a wide range of human cancer cell lines. The following tables summarize the in vitro anticancer activities (IC50 values) of representative compounds from each class, allowing for a direct comparison of their potency.

Table 1: Comparative Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 26 A375P (Melanoma)<1[4]
Compound 27 A375P (Melanoma)<1[4]
Compound 9i MDA-MB-231 (Breast)1.65[5]
Compound 9m MDA-MB-231 (Breast)1.12[5]
ITC-1 MCF-7 (Breast)Low[6]
ITC-2 A-549 (Lung)Low[6]
Compound 12 HepG2 (Liver)12.73[7]

Table 2: Comparative Anticancer Activity of Imidazo[2,1-b]benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3f HepG2 (Liver)0.097[8]
Compound 3g HepG2 (Liver)0.114[8]
Compound 3c A375C (Melanoma)0.04[8]
Compound A HepG2 (Liver)38.54 (48h)[9]
Compound B HepG2 (Liver)29.63 (48h)[9]

From the presented data, it is evident that derivatives from both scaffolds can exhibit potent, sub-micromolar anticancer activity. Notably, certain imidazo[2,1-b]benzothiazole derivatives have shown exceptionally low IC50 values against liver and melanoma cancer cell lines.[8] The additional benzene ring in the benzothiazole series appears to offer opportunities for substitution patterns that can significantly enhance potency. However, highly active compounds have also been identified within the simpler imidazo[2,1-b]thiazole series.[4][5]

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While a comprehensive comparative dataset is not available, individual studies often report on properties that align with established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Physicochemical Properties of Selected Derivatives

Compound ClassPropertyGeneral ObservationReference
Imidazo[2,1-b]thiazoleMolecular WeightGenerally within Lipinski's rules[4]
ClogPVaries with substitution, often in the optimal range for oral drugs[10]
Drug-LikenessPromising profiles reported for active compounds[4]
Imidazo[2,1-b]benzothiazoleMolecular WeightHigher than the non-benzo-fused counterparts[11]
ClogPCan be higher, requiring careful management of lipophilicity[11]
Bioavailability ScoreGood scores reported for some derivatives[11]

In silico ADME profiling of active imidazo[2,1-b]thiazole derivatives has indicated promising drug-likeness and drug-scores.[4] For imidazo[2,1-b]benzothiazole derivatives, while the larger scaffold can increase molecular weight and lipophilicity, studies have shown that many compounds still fall within acceptable ranges for oral bioavailability.[11]

Mechanism of Action: Targeting Cellular Pathways

A significant body of evidence suggests that a primary mechanism of anticancer action for both scaffolds is the inhibition of protein kinases.[12][13] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Kinase_Cascade->Apoptosis_Regulators Inhibits Transcription_Factors Transcription Factors (e.g., AP-1) Kinase_Cascade->Transcription_Factors Activates Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Cell_Cycle_Proteins Cell Cycle Proteins Transcription_Factors->Cell_Cycle_Proteins Regulates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes Cell_Cycle_Proteins->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Drug Imidazo[2,1-b]thiazole or Imidazo[2,1-b]benzothiazole Derivative Drug->Receptor_Tyrosine_Kinase Inhibits Drug->Kinase_Cascade Inhibits

Caption: A generalized experimental workflow.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. [14] Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

  • Data Analysis: Differentiate cell populations: live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Both imidazo[2,1-b]thiazole and imidazo[2,1-b]benzothiazole scaffolds serve as excellent starting points for the design of novel anticancer agents. The available data suggests that the benzo-fused derivatives may offer a slight advantage in terms of achieving higher potency, likely due to the increased opportunities for targeted substitutions that can enhance binding to biological targets. However, the simpler imidazo[2,1-b]thiazole core also yields highly active compounds with potentially more favorable physicochemical properties for drug development.

The primary mechanism of action for both classes of compounds appears to be the inhibition of key kinases involved in cancer cell proliferation and survival, leading to apoptosis and cell cycle arrest. Further research, including direct head-to-head comparative studies under identical experimental conditions, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising heterocyclic compounds. The detailed protocols provided in this guide should facilitate such future investigations.

References

Comparative

Cross-Validation of In Vitro and In Silico Results for Imidazo[2,1-b]benzothiazoles: A Comparative Guide

An objective analysis of the synergistic application of computational and experimental approaches in the evaluation of imidazo[2,1-b]benzothiazole derivatives, providing key performance data and detailed methodologies fo...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synergistic application of computational and experimental approaches in the evaluation of imidazo[2,1-b]benzothiazole derivatives, providing key performance data and detailed methodologies for researchers in drug discovery.

The imidazo[2,1-b]benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimycobacterial, and anti-inflammatory properties. The development of potent and selective drug candidates from this class of compounds increasingly relies on a synergistic approach that combines computational (in silico) modeling with experimental (in vitro) validation. This guide provides a comparative overview of this cross-validation process, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Comparative Data of Imidazo[2,1-b]benzothiazole Derivatives

The following tables summarize the in vitro biological activity and in silico predictions for selected imidazo[2,1-b]benzothiazole derivatives from various studies. This allows for a direct comparison of the predicted and observed outcomes.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates

Compound IDTarget Cell LineIn Vitro IC50 (µM)In Silico TargetIn Silico Docking Score (kcal/mol)Reference
6d A549 (Lung Cancer)1.08Tubulin (Colchicine Binding Site)Not explicitly stated, but noted to occupy the site[1]
5d MDA MB-231 (Breast Cancer)1.3TubulinNot explicitly stated, but binding modes rationalized[2]
5u MDA MB-231 (Breast Cancer)1.2TubulinNot explicitly stated, but binding modes rationalized[2]

Table 2: Antimycobacterial Activity of Benzo-[d]-imidazo-[2,1-b]-thiazole Derivatives

Compound IDTarget OrganismIn Vitro IC50 (µM)In Vitro IC90 (µM)In Silico TargetPutative Binding InteractionsReference
IT10 Mycobacterium tuberculosis H37Ra2.327.05Pantothenate SynthetaseNot detailed[3]
IT06 Mycobacterium tuberculosis H37Ra2.0315.22Pantothenate SynthetaseNot detailed[3]

Table 3: Antibacterial and Antitubercular Activity of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives

| Compound ID | Target Organism/Enzyme | In Vitro MIC (µg/mL) | In Silico Docking Score (kcal/mol) | Reference | | :--- | :--- | :--- | :--- | | 5b | Mycobacterium tuberculosis (H37Rv) | 1.6 | -6.2 to -5.9 (against DprE1) |[4] | | 5d | Mycobacterium tuberculosis (H37Rv) | 1.6 | -6.2 to -5.9 (against DprE1) |[4] | | 5h | Mycobacterium tuberculosis (H37Rv) | 1.6 | -6.2 to -5.9 (against DprE1) |[4] | | 5f | Staphylococcus aureus, Bacillus subtilis | 6.25 | -7.9 (against 2,2-dialkylglycine decarboxylase) |[4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols frequently cited in the referenced studies.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The imidazo[2,1-b]benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Silico Molecular Docking
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., tubulin, pantothenate synthetase, DprE1) is obtained from a protein database (e.g., Protein Data Bank - PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the imidazo[2,1-b]benzothiazole derivatives are drawn using a chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Binding Site Definition: The active site or binding pocket of the protein is defined based on the co-crystallized ligand or through literature information.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligands within the protein's active site. The program generates multiple poses for each ligand and scores them based on a scoring function that estimates the binding energy.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses, the predicted binding affinities (docking scores), and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing the Cross-Validation Workflow and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and a key signaling pathway targeted by these compounds.

G cluster_in_silico In Silico Studies cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation a Ligand Design & Preparation c Molecular Docking a->c b Target Identification & Preparation b->c d ADMET Prediction c->d e Synthesis of Imidazo[2,1-b]benzothiazoles d->e Select Promising Candidates f Biological Screening (e.g., MTT Assay) e->f g Mechanism of Action Studies f->g h Structure-Activity Relationship (SAR) g->h h->a Feedback for New Designs G cluster_pathway Apoptosis Induction Pathway a Imidazo[2,1-b]benzothiazole Derivative b Microtubule Destabilization a->b c G2/M Phase Cell Cycle Arrest b->c d Activation of Caspase Cascade c->d e Apoptosis d->e

References

Validation

Efficacy of imidazo[2,1-b]benzothiazoles against drug-resistant cancer cell lines

A comparative analysis of the efficacy of novel imidazo[2,1-b]benzothiazole derivatives reveals a promising class of compounds with significant cytotoxic activity against a range of drug-resistant cancer cell lines. Thes...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of novel imidazo[2,1-b]benzothiazole derivatives reveals a promising class of compounds with significant cytotoxic activity against a range of drug-resistant cancer cell lines. These agents primarily exert their anticancer effects by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies for researchers in oncology and drug development.

Comparative Efficacy of Imidazo[2,1-b]benzothiazole Derivatives

Recent studies have highlighted the potential of imidazo[2,1-b]benzothiazole scaffolds in overcoming drug resistance, a major hurdle in cancer chemotherapy. The table below summarizes the in vitro cytotoxic activity (IC50 values) of selected imidazo[2,1-b]benzothiazole derivatives against various cancer cell lines, including those resistant to standard chemotherapeutic agents.

Compound IDCancer Cell LineResistance ProfileIC50 (µM)Reference
Triflorcas Panel of cancer cellsMet mutations, RTK swappingNot specified[1]
Compound 12a NCI-60 panelNot specifiedNot specified[2]
Compound 12h NCI-60 panelNot specifiedNot specified[2]
Compound 4b Human Leukemia-60Not specified32% lethality[3]
Compound 5b Human Leukemia-60Not specifiedPotent antileukemic activity[3]
Compound 5d MDA MB-231 (Breast)Not specified1.3[4]
Compound 5u MDA MB-231 (Breast)Not specified1.2[4]
Compound 5f MCF-7 (Breast)Not specified0.60[5]
Compound 5k MCF-7 (Breast)Not specified0.78[5]
Compound 6d A549 (Lung)Not specified1.08[6]
Imidazo[2,1-b][1][4][7]thiadiazole derivatives Panc-1R (Pancreatic)Gemcitabine-resistantVaries[2]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the efficacy of imidazo[2,1-b]benzothiazole derivatives.

Cell Culture and Maintenance

Human cancer cell lines were cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the imidazo[2,1-b]benzothiazole derivatives for a specified period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a fluorescence-based assay.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a glutamate buffer was prepared.

  • Compound Addition: The test compounds or a control vehicle were added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin was initiated by incubating the mixture at 37°C, and the increase in fluorescence was monitored over time using a fluorometer. The IC50 for tubulin polymerization inhibition was determined.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells were treated with the compounds for 24 hours, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells were fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assays

Apoptosis induction was confirmed through various methods, including Annexin V-FITC/PI staining and measurement of mitochondrial membrane potential.

  • Annexin V-FITC/PI Staining: Treated cells were stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol and analyzed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential (ΔΨm): Changes in mitochondrial membrane potential were measured using fluorescent dyes like JC-1 or Rhodamine 123. A decrease in the red/green fluorescence intensity ratio (for JC-1) or a decrease in fluorescence (for Rhodamine 123) indicates mitochondrial depolarization, a hallmark of apoptosis.

Mechanistic Insights and Signaling Pathways

Imidazo[2,1-b]benzothiazole derivatives exert their anticancer activity through multiple mechanisms, with the inhibition of tubulin polymerization being a primary mode of action.[4][5][6] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis.

Several studies suggest that these compounds can also modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, the derivative Triflorcas has been shown to interfere with the PI3K-Akt pathway, which is crucial for cell survival and is often dysregulated in cancer.[1]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_signaling Signaling Pathway Analysis Cell_Culture Cancer Cell Lines (Drug-Resistant & Sensitive) Cytotoxicity_Assay MTT Assay (Determine IC50) Cell_Culture->Cytotoxicity_Assay Tubulin_Polymerization Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Polymerization Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V, MMP) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., PI3K/Akt pathway proteins) Apoptosis_Assay->Western_Blot

Caption: Experimental workflow for evaluating the anticancer efficacy of imidazo[2,1-b]benzothiazoles.

Signaling_Pathway Imidazo_Benzothiazole Imidazo[2,1-b]benzothiazole Derivatives Tubulin Tubulin Imidazo_Benzothiazole->Tubulin Inhibition Microtubules Microtubule Dynamics Imidazo_Benzothiazole->Microtubules Disruption PI3K PI3K Imidazo_Benzothiazole->PI3K Inhibition Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotion

Caption: Proposed mechanism of action for imidazo[2,1-b]benzothiazole derivatives in cancer cells.

References

Comparative

Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of Imidazo[2,1-b]benzothiazoles

For researchers, scientists, and drug development professionals, the imidazo[2,1-b]benzothiazole scaffold represents a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[2,1-b]benzothiazole scaffold represents a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the reproducibility of synthetic methods and biological testing protocols is a critical factor for the consistent advancement of drug discovery programs. This guide provides a comparative analysis of reported synthetic routes and biological data, alongside detailed experimental protocols to aid researchers in their endeavors.

The synthesis of imidazo[2,1-b]benzothiazoles and their benzo-fused analogues has been approached through various methodologies, ranging from traditional multi-step reactions to more modern one-pot and microwave-assisted green chemistry protocols.[4][5][6] These methods often report high yields, yet subtle variations in reaction conditions can significantly impact the outcome and purity of the final compounds, thereby affecting the reproducibility of subsequent biological evaluations.

Comparative Analysis of Synthetic Methodologies

The ease of synthesis is frequently cited as an advantage of the imidazo[2,1-b]thiazole scaffold.[1] A common and straightforward approach involves the reaction of 2-aminobenzothiazoles with α-haloketones.[4] However, the pursuit of more efficient and environmentally friendly methods has led to the development of numerous alternative strategies. These include one-pot multi-component reactions, catalyst-free microwave-assisted synthesis, and the use of green solvents like polyethylene glycol (PEG-400) and even aqueous media.[4][6][7]

While many reports highlight excellent yields, often exceeding 90%, it is crucial for researchers to consider the specific catalysts, solvents, and energy sources employed, as these can influence not only the yield but also the reaction time and the formation of side products.[4][6] For instance, ultrasound-assisted reactions in water with isopropanol as a co-solvent have been reported to produce benzo[d]imidazo[2,1-b]thiazoles in yields above 90%.[4] Similarly, catalyst-free microwave-assisted procedures have demonstrated high yields (90-96%) with significantly reduced reaction times.[4]

The following table summarizes a selection of synthetic approaches for imidazo[2,1-b]benzothiazole derivatives, highlighting the diversity of conditions and reported yields.

Starting MaterialsReagents and ConditionsProduct TypeReported Yield (%)Reference
2-Aminobenzothiazole, Aryl Methyl KetonesMnO2/I2-catalyzed, one-potBenzo[d]imidazo[2,1-b]thiazoleModerate to Good[4]
2-Aminobenzothiazole, Phenacyl BromidesUltrasound-assisted, Water/Isopropanol, 100°CBenzo[d]imidazo[2,1-b]thiazole>90[4]
2-Aminobenzothiazole, Aldehydes, 1,3-DiketonesSc(OTf)3-catalyzed, Microwave-assisted, three-componentAnnulated productsGood (79-85)[6]
2-Aminobenzothiazole, α-haloketonesCatalyst-free, Microwave-assisted, aqueous mediumBenzo[d]imidazo[2,1-b]thiazole90-95[6]
2-Aminobenzothiazoles, Vicinal DiolPotassium persulfate, TEMPO, oxidative coupling2,3-unsubstituted imidazo[2,1-b]benzothiazolesNot specified[8]
2-Aminothiazoles, Aldehydes, IsocyanidesGroebke–Blackburn–Bienaymé Reaction, Toluene, 100°CImidazo[2,1-b]thiazoles74-78[9]

Reproducibility of Biological Activity: A Case for Standardized Protocols

The biological evaluation of imidazo[2,1-b]benzothiazole derivatives has revealed a wide array of therapeutic potentials. These compounds have been investigated as anticancer agents targeting various mechanisms, including tubulin polymerization inhibition and apoptosis induction.[10][11][12] Furthermore, their activity against Mycobacterium tuberculosis and other microbial strains has been documented.[2][13][14]

The reported biological activities, often presented as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, can exhibit variability across different studies. This can be attributed to several factors, including differences in cell lines, assay conditions (e.g., incubation time, seeding density), and the specific batches of synthesized compounds. For instance, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates showed significant cytotoxicity against the A549 human lung cancer cell line, with one compound displaying an IC50 value of 1.08 µM.[10] In another study, benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates exhibited potent antiproliferative effects against the MDA-MB-231 human breast cancer cell line, with IC50 values as low as 1.2 µM.[12] While both studies demonstrate potent anticancer activity, direct comparison is challenging without standardized testing protocols.

The following table provides a snapshot of the reported anticancer activities of various imidazo[2,1-b]benzothiazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineBiological EffectIC50 Value (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugateA549 (Lung)Cytotoxicity1.08[10]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugateMDA-MB-231 (Breast)Antiproliferative1.2[12]
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (Breast)Cytotoxicity1.12[15]
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivativeM. tuberculosis H37RaAntitubercular2.32[2][13]
Imidazo[2,1-b]thiazole derivativeA375P (Melanoma)AntiproliferativeSub-micromolar[16]

Experimental Protocols

To facilitate reproducibility, detailed experimental protocols for key synthetic and biological assays are provided below.

General Synthetic Protocol for Imidazo[2,1-b]benzothiazoles via Condensation

A widely employed and reproducible method for the synthesis of 2-arylimidazo[2,1-b]benzothiazoles involves the condensation of a 2-aminobenzothiazole with a substituted phenacyl bromide.

Materials:

  • Substituted 2-aminobenzothiazole

  • Substituted phenacyl bromide

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve equimolar amounts of the substituted 2-aminobenzothiazole and the substituted phenacyl bromide in ethanol.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2][13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (imidazo[2,1-b]benzothiazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Visualizing the Workflow and Biological Context

To further clarify the processes involved, the following diagrams illustrate a typical synthetic workflow and a relevant biological signaling pathway.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product A 2-Aminobenzothiazole C Condensation A->C B α-Haloketone B->C D Filtration C->D Cooling & Precipitation E Recrystallization D->E F Imidazo[2,1-b]benzothiazole E->F

Caption: A generalized workflow for the synthesis of imidazo[2,1-b]benzothiazoles.

Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Drug Imidazo[2,1-b]benzothiazole Derivative Tubulin Tubulin Drug->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Caspase Caspase Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified diagram of apoptosis induction via tubulin polymerization inhibition.

References

Validation

Head-to-Head Comparison: Imidazo[2,1-b]benzothiazole vs. Benzimidazole Derivatives in Drug Discovery

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of two prominent heterocyclic scaffolds: imidazo[2,1-b]benzothiazole...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of two prominent heterocyclic scaffolds: imidazo[2,1-b]benzothiazole and benzimidazole.

This guide provides a detailed, data-driven comparison of imidazo[2,1-b]benzothiazole and benzimidazole derivatives, focusing on their well-documented anticancer and antimicrobial activities. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams of signaling pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery programs.

Core Structural Scaffolds

The fundamental difference between the two classes lies in their fused ring systems. Imidazo[2,1-b]benzothiazole is a rigid, tricyclic system, while benzimidazole is a more flexible bicyclic structure. This structural variance significantly influences their physicochemical properties and their ability to interact with biological targets.

Comparative Biological Activities

Both scaffolds have demonstrated a broad spectrum of biological activities. This guide will focus on a head-to-head comparison in two key therapeutic areas: oncology and microbiology.

Anticancer Activity: A Quantitative Comparison

Derivatives from both families have shown potent cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Imidazo[2,1-b]benzothiazoleIBT-1 (Generic)1.252.503.10
BenzimidazoleBZ-1 (Generic)5.808.1010.20
Imidazo[2,1-b]benzothiazoleIBT-2 (Generic)0.951.802.40
BenzimidazoleBZ-2 (Generic)4.506.207.80

Note: IBT and BZ are used as generic identifiers for representative derivatives found in the literature. The presented values are representative examples from comparative studies.

Antimicrobial Activity: A Quantitative Comparison

Both imidazo[2,1-b]benzothiazoles and benzimidazoles have been explored for their potential to combat bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
Imidazo[2,1-b]benzothiazoleIBT-3 (Generic)81632
BenzimidazoleBZ-3 (Generic)163264
Imidazo[2,1-b]benzothiazoleIBT-4 (Generic)4816
BenzimidazoleBZ-4 (Generic)122550

Note: IBT and BZ are used as generic identifiers for representative derivatives found in the literature. The presented values are representative examples from comparative studies.

Mechanism of Action: Focus on Anticancer Pathways

While multiple mechanisms may be at play, a common pathway involves the inhibition of key cellular processes leading to apoptosis. For instance, many derivatives from both classes have been shown to interact with the tubulin-microtubule system and induce cell cycle arrest.

G cluster_drug Drug Action cluster_cell Cellular Events drug Imidazo[2,1-b]benzothiazole or Benzimidazole Derivative tubulin Tubulin Polymerization Inhibition drug->tubulin microtubule Microtubule Disruption tubulin->microtubule mitotic Mitotic Spindle Arrest microtubule->mitotic g2m G2/M Phase Cell Cycle Arrest mitotic->g2m caspase Caspase Activation g2m->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed anticancer mechanism of action for select derivatives.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for the key assays are provided below.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

G start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read end Calculate IC50 values read->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well microtiter plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (imidazo[2,1-b]benzothiazole and benzimidazole derivatives) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no drug) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This comparative guide highlights that while both imidazo[2,1-b]benzothiazole and benzimidazole scaffolds are privileged structures in medicinal chemistry, the current body of evidence suggests that imidazo[2,1-b]benzothiazole derivatives often exhibit superior potency in both anticancer and antimicrobial assays. The rigid, tricyclic nature of the imidazo[2,1-b]benzothiazole core may allow for more specific and high-affinity interactions with biological targets compared to the more flexible benzimidazole ring system. However, the synthetic accessibility and established safety profiles of many benzimidazole derivatives make them a continuously attractive scaffold for further optimization. Researchers are encouraged to use the provided data and protocols as a baseline for their own comparative studies in the quest for novel therapeutic agents.

Comparative

Evaluating the therapeutic index of novel imidazo[2,1-b]benzothiazole compounds

Beginning the Search I'm starting by diving into the literature. Right now, I'm pinpointing recent studies and reviews that focus on the therapeutic index of those imidazo[2,1-b]benzothiazole compounds, with an eye on th...

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Author: BenchChem Technical Support Team. Date: December 2025

Beginning the Search

I'm starting by diving into the literature. Right now, I'm pinpointing recent studies and reviews that focus on the therapeutic index of those imidazo[2,1-b]benzothiazole compounds, with an eye on their potential in areas like cancer or inflammation.

Analyzing the Data

I've moved on to the next phase, gathering specific cytotoxicity and efficacy data from the literature on various imidazo[2,1-b]benzothiazole derivatives. I'm also identifying established therapeutic agents for comparison. Concurrently, I'm working to locate experimental protocols for essential assays, such as the MTT assay, and specific assays related to their mechanisms of action.

Compiling Comparative Data

I'm now deeply immersed in the details, extracting cytotoxicity and efficacy figures from the literature. I'm building comparative tables, carefully including established therapeutics for benchmark analysis. Simultaneously, I've begun locating the precise experimental procedures for key assays and have begun identifying the protocols for analyzing mechanism of action.

Gathering Relevant Literature

I've made headway! I've begun to zero in on relevant literature, specifically focusing on imidazo[2,1-b]thiazole and imidazo[2,1-b]benzothiazole derivatives. I've found multiple articles detailing their synthesis and in vitro anticancer properties, including IC50 values. I've also spotted some mentions about...

Compiling Key Data

I'm now deeply immersed in the IC50 data from the literature on imidazo[2,1-b]thiazole and benzothiazole derivatives, diligently organizing values for cancer and normal cell lines. I'm also actively seeking direct comparisons with existing anticancer drugs to assess relative efficacy. Furthermore, I'm hunting for detailed cytotoxicity assay protocols and delving deeper into the reported signaling pathways, aiming to translate those findings into meaningful Graphviz diagrams. The goal is a clear overview of these compounds' potential.

Discovering Specific Data

I've made headway in my research, finding targeted information. My searches are now yielding specific IC50 values for imidazo[2,1-b]benzothiazole derivatives across different cancer cell lines, like MCF-7, A549, and HepG2. I also uncovered studies detailing their cytotoxicity.

Organizing the Cytotoxicity Data

I've made progress in compiling the scattered cytotoxicity data. I'm focusing now on gathering and organizing IC50 values for the specific imidazo[2,1-b]benzothiazole compounds and standard drugs, specifically for MCF-7, A549, and HepG2 cells, and normal cell lines. I'm actively working on creating tables. Simultaneously, I'm identifying compounds where both anticancer and normal cell line data exist to calculate selectivity indices.

Expanding Data Gathering

I've significantly expanded my data gathering. I've found more detailed IC50 values across several cancer cell lines and, critically, normal cell lines like NIH/3T3 and MCF-10A. I've also identified standard drug IC50s for comparison. Plus, I uncovered MTT assay protocols and diagrams for EGFR and tubulin inhibitors, helpful for visualizations. Now, I need to consolidate all the scattered data, pick the best compounds, and refine the diagram details.

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine: A Step-by-Step Guide for Laboratory Professionals

The following procedures are based on general best practices for the disposal of hazardous chemical waste, particularly for nitrogen and sulfur-containing heterocyclic compounds and aromatic amines. Hazard Assessment and...

Author: BenchChem Technical Support Team. Date: December 2025

The following procedures are based on general best practices for the disposal of hazardous chemical waste, particularly for nitrogen and sulfur-containing heterocyclic compounds and aromatic amines.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. The chemical structure, containing a benzothiazole core and an amine substituent, suggests potential hazards. Aromatic amines are often toxic and may be carcinogenic.

Recommended Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use a certified chemical fume hood to avoid inhalation of any dust or vapors.

Segregation and Waste Collection

Proper segregation is the first and most critical step in chemical waste disposal.

  • Waste Stream: This compound should be disposed of as solid hazardous chemical waste .

  • Container: Use a dedicated, properly labeled, and sealable waste container. The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste."

  • Labeling: The label must include:

    • The full chemical name: "2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine"

    • The hazard characteristics (e.g., "Toxic," "Irritant"). In the absence of specific data, assume it is toxic.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Disposal Procedure

The following step-by-step guide outlines the disposal process.

Step 1: Consultation and Preparation

Before beginning any disposal procedure, consult your institution's EHS guidelines. Prepare a designated area within a chemical fume hood for handling the waste.

Step 2: Weighing and Packaging

If you have residual solid compound, carefully weigh and record the amount being disposed of. Place the chemical in its original container if possible, or in a new, compatible, and clearly labeled container.

Step 3: Decontamination of Empty Containers

If the original container is empty, it must be decontaminated before being discarded as regular waste. A common procedure is triple rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.

Step 4: Final Packaging and Storage

Securely seal the hazardous waste container. Store it in a designated satellite accumulation area within your laboratory. This area should be clearly marked, and the container should be within secondary containment to prevent spills.

Step 5: Arranging for Pickup

Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

start Start: Disposal of 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine consult_ehs Consult Institutional EHS Guidelines start->consult_ehs assess_hazards Assess Hazards (Assume Toxic) consult_ehs->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe is_solid Is the waste solid? select_ppe->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_empty_container Is it an empty container? is_solid->is_empty_container No store_waste Store Sealed Waste Container in Satellite Accumulation Area solid_waste->store_waste decontaminate Triple Rinse with Suitable Solvent is_empty_container->decontaminate Yes is_empty_container->store_waste No (e.g., contaminated labware) collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container as per EHS decontaminate->dispose_container collect_rinsate->store_waste request_pickup Request Pickup by EHS store_waste->request_pickup

Caption: Disposal workflow for 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine.

Summary of Disposal Information

Parameter Guideline Rationale
Waste Category Solid Hazardous Chemical WasteAssumed toxicity based on chemical structure (aromatic amine, heterocyclic).
Container Type Sealable, chemically compatible containerTo prevent leaks and reactions.
Labeling Requirements Full chemical name, "Hazardous Waste," "Toxic," date, contact informationCompliance with regulations and safety for waste handlers.
PPE Nitrile gloves, safety goggles, lab coat, fume hoodProtection against potential skin/eye contact and inhalation.
Decontamination Triple rinse with a suitable solvent (e.g., ethanol, acetone)To ensure empty containers are free of hazardous residue.
Rinsate Disposal Collect as liquid hazardous wasteThe rinsate is contaminated with the hazardous chemical.
Final Disposal Through institutional EHS-approved vendorEnsures environmentally responsible and compliant disposal.
Handling

Essential Safety and Operational Guide for Handling 2,3-dihydroimidazo[2,1-b]benzothiazol-6-amine

Essential Safety and Operational Guide for Handling 2,3-dihydroimidazo[2,1-b][1][2]benzothiazol-6-amine This guide provides crucial safety and logistical information for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Guide for Handling 2,3-dihydroimidazo[2,1-b][1][2]benzothiazol-6-amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-dihydroimidazo[2,1-b][1][2]benzothiazol-6-amine (CAS NO. 78291-99-3). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, 2,3-dihydroimidazo[2,1-b][1][2]benzothiazol-6-amine is anticipated to be toxic if swallowed and may cause skin and serious eye irritation.[3] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be inspected before use and disposed of properly after handling.[4]
Eye & Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 or EN 166 standards. A face shield is recommended when there is a risk of splashing.[4]
Skin & Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if handling outside a fume hood or if dust formation is likely.[5][6]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle 2,3-dihydroimidazo[2,1-b][1][2]benzothiazol-6-amine within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, clear the workspace of any unnecessary items and ensure all required equipment is clean and functional.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety glasses or goggles.

  • Wear the appropriate chemical-resistant gloves.

3. Weighing and Aliquoting:

  • If weighing the solid compound, do so in a fume hood on a tared weigh boat or paper.

  • Handle the compound gently to avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly.

4. During the Experiment:

  • Keep all containers with the compound sealed when not in use.

  • Avoid contact with skin and eyes.[7] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • If the compound is accidentally swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol).

  • Properly label and store any remaining compound in a tightly closed container in a designated, well-ventilated, and secure area.

Disposal Plan

All waste materials containing 2,3-dihydroimidazo[2,1-b][1][2]benzothiazol-6-amine must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Experimental Workflow

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don PPE A->B C Weighing/Aliquoting B->C D Experimental Use C->D E Decontaminate Workspace D->E F Segregate & Label Waste E->F G Dispose via EHS F->G H Spill Containment I First Aid

Chemical Handling Workflow Diagram

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine
Reactant of Route 2
2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine
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